molecular formula C10H9NO B1315699 1-(1H-indol-7-yl)ethanone CAS No. 104019-20-7

1-(1H-indol-7-yl)ethanone

Cat. No.: B1315699
CAS No.: 104019-20-7
M. Wt: 159.18 g/mol
InChI Key: BJFCCDMOVSQLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-7-yl)ethanone is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFCCDMOVSQLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548957
Record name 1-(1H-Indol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104019-20-7
Record name 1-(1H-Indol-7-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104019-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-(1H-indol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties of 1-(1H-indol-7-yl)ethanone, also known as 7-acetylindole. Due to the limited availability of experimental data for this specific isomer, this guide also includes computed data and comparative values for related isomers to provide a comprehensive profile for research and development purposes.

Core Physicochemical Data

This compound is an organic compound featuring an indole ring system acetylated at the 7-position.[1] Its structural and chemical properties are foundational to its potential applications in medicinal chemistry and materials science. Key identifiers and properties are summarized below.

PropertyValueData TypeSource / Notes
IUPAC Name This compound--
Synonyms 7-Acetylindole, 7-Indolylacetone-[1]
CAS Number 104019-20-7Identifier[1]
Molecular Formula C₁₀H₉NOStructural[1][2]
Molecular Weight 159.18 g/mol Calculated[1]
Monoisotopic Mass 159.06842 DaCalculated[2]
Physical State Solid or liquidObservationalDepends on purity and conditions.[1]
Melting Point Data not availableExperimental-
Boiling Point Data not availableExperimental-
Solubility Soluble in organic solvents; limited solubility in water.Qualitative[1]
logP (XlogP) 2.5Predicted[2]
pKa Data not availableExperimental-

Note: For comparison, the related isomer 1-(1H-indol-4-yl)ethanone has a predicted XLogP3 of 2.4[3], and 1-(1H-indol-6-yl)ethanone has a predicted LogP of 2.3705[4]. This suggests the 7-yl isomer likely has similar lipophilicity.

Experimental Protocols for Property Determination

Standardized methodologies are crucial for obtaining reliable physicochemical data. The following sections detail common experimental protocols for determining the key properties listed above.

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

  • Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[5]

  • Capillary Method:

    • A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

    • The tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[8]

    • For an unknown compound, a rapid initial heating is performed to determine an approximate melting point.[7]

    • A second, fresh sample is then heated slowly, at a rate of no more than 1-2°C per minute, starting from about 20°C below the approximate melting point to ensure accuracy.[5][7]

    • The temperatures at which melting begins and is complete are recorded as the melting range.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10]

  • Principle: The liquid is heated, and the temperature of its vapor is measured as it comes to a boil. This can be done with various amounts of material.

  • Thiele Tube Method (Micro Scale):

    • Approximately 0.5 mL of the liquid is placed into a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

    • The assembly is attached to a thermometer and heated in a Thiele tube filled with mineral oil.[9][11]

    • The apparatus is heated until a steady stream of bubbles emerges from the inverted capillary tube.[9][11]

    • The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9][11]

  • Distillation Method (Macro Scale): For larger quantities (>5 mL), a simple distillation can be performed. The highest, stable temperature recorded on the thermometer as the bulk of the material distills corresponds to the boiling point.[10][11][12] It is crucial to record the barometric pressure at the time of measurement.[10][11]

Solubility is assessed by observing the extent to which a solute dissolves in a solvent, governed by the "like dissolves like" principle.[13]

  • Principle: A small, measured amount of the solute is mixed with a measured volume of the solvent. The process involves breaking solute-solute interactions and forming new solute-solvent interactions.[13]

  • Qualitative Protocol:

    • Add approximately 25 mg of the solid compound to 0.5 mL of the solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, hexane) in a test tube.[14]

    • Vigorously shake or stir the mixture for several minutes.[15]

    • Observe closely to determine if the solid dissolves completely. If it dissolves in water, the pH can be tested with litmus paper to identify acidic or basic properties.[14][15]

    • If the compound is insoluble in water, its solubility in acidic and basic solutions can indicate the presence of basic (e.g., amine) or acidic (e.g., carboxylic acid, phenol) functional groups, respectively.[14][15][16]

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development, often included in frameworks like Lipinski's "rule of five".[17][18]

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of its concentration in the two phases at equilibrium is measured.

  • Shake-Flask Method (Gold Standard):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[17]

    • Add a small volume of the stock solution to a vessel containing pre-saturated n-octanol and a pH 7.4 phosphate buffer.[17]

    • The mixture is shaken vigorously until equilibrium is reached (this can take several hours).[19][20]

    • The two phases are separated, typically by centrifugation.

    • The concentration of the compound in each phase is determined using an analytical technique such as UV-Vis spectroscopy or HPLC.

    • LogP (or LogD at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]

The pKa value quantifies the acidity of a compound in solution.

  • Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.

  • Potentiometric Titration:

    • A precise amount of the pure compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

    • A standardized solution of a strong base (e.g., NaOH) is added incrementally.

    • The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.[21]

    • A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.[21]

  • Spectrophotometry: This method is used for compounds with a chromophore that changes upon ionization. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data.[21]

  • NMR Spectroscopy: Modern NMR techniques can also be used to determine pKa values, particularly in aqueous-organic solvent mixtures, by measuring the chemical shift of specific protons as a function of pH.[22][23][24]

Visualization of Synthetic Workflow

A common route to acetylindoles involves the Friedel-Crafts acylation of an indole precursor. The diagram below illustrates a logical workflow for the synthesis of this compound.

G cluster_0 cluster_1 start 1H-Indole reagent1 1. n-BuLi 2. CO₂ start->reagent1 intermediate1 1H-Indole-7-carboxylic acid reagent2 SOCl₂ or (COCl)₂ intermediate1->reagent2 intermediate2 1H-Indole-7-carbonyl chloride reagent3 Me₂CuLi or MeMgBr/Cu(I) intermediate2->reagent3 product This compound reagent1->intermediate1 Carboxylation reagent2->intermediate2 Acyl Chloride Formation reagent3->product Acylation/Coupling

Caption: Logical workflow for the synthesis of this compound.

References

A Technical Overview of 1-(1H-indol-7-yl)ethanone: Structure, Identification, and Comparative Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a concise overview of 1-(1H-indol-7-yl)ethanone, a positional isomer of acetylindole. Due to the limited availability of in-depth experimental data for this specific isomer in public scientific literature, this document focuses on its fundamental chemical identity, structure, and physicochemical properties. To provide a broader context for researchers, a comparative discussion of the synthesis and biological activities of the more extensively studied acetylindole isomers is included. This guide aims to be a foundational resource while also highlighting the current knowledge gap regarding the 7-yl variant.

Chemical Structure and Identification

This compound, also known as 7-acetylindole, is an organic compound featuring an indole ring system acetylated at the 7th position. The precise placement of the acetyl group on the benzene portion of the indole core distinguishes it from its more commonly studied isomers, 1-acetylindole and 3-acetylindole.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₉NO

  • CAS Registry Number: 33979-43-0

The structural representation of this compound is as follows:

Chemical structure of this compound

A comparative visualization of the key positional isomers of acetylindole is provided below to illustrate the structural differences.

Caption: Positional Isomers of Acetylindole.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Weight 159.18 g/mol
Monoisotopic Mass 159.068414 g/mol
Topological Polar Surface Area 32.9 Ų
Heavy Atom Count 12
Formal Charge 0
Complexity 190
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1

Note: The data presented above is computationally derived and sourced from chemical databases.

Synthesis of Acetylindoles: A General Overview

Common synthetic strategies for acetylindoles include:

  • Friedel-Crafts Acylation: This is a classic method for acylating aromatic rings. However, for indoles, the high nucleophilicity can lead to side reactions, including polymerization or acylation at the nitrogen (N1) or the C3 position.[1] The direct acylation to the C7 position is generally not favored and would likely require a starting material with a directing group or a multi-step synthesis.

  • Acylation of N-protected Indoles: To avoid N-acylation, the indole nitrogen is often protected with a suitable group. Subsequent Friedel-Crafts acylation can then be directed to the carbon skeleton. However, achieving selectivity for the C7 position remains a synthetic challenge.

  • Synthesis from Substituted Precursors: A more targeted approach would involve starting with an indole derivative that already has a functional group at the C7 position, which can then be converted to an acetyl group. For example, a 7-carboxyindole or a 7-cyanoindole could potentially be transformed into 7-acetylindole through established organic reactions.

Due to the lack of a published, reproducible protocol, researchers interested in obtaining this compound may need to develop a synthetic route based on these general principles and optimize the reaction conditions.

Biological Activity of Acetylindole Isomers: A Comparative Context

It is crucial to note that there is a significant lack of information regarding the biological activity and potential signaling pathway involvement of this compound. However, research into its isomers has revealed a range of biological effects, which may suggest potential, yet unproven, areas of investigation for the 7-yl variant.

  • 1-(1H-indol-1-yl)ethanone (1-acetylindole): Derivatives of this isomer have been investigated as inhibitors of the CBP/EP300 bromodomain, which are epigenetic targets in cancer therapy, particularly for castration-resistant prostate cancer.

  • 1-(1H-indol-3-yl)ethanone (3-acetylindole): This is the most studied isomer. 3-acetylindole and its derivatives have been reported to possess a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] They serve as important precursors for the synthesis of various bioactive indole alkaloids.[3][4] The diverse biological profile of 3-acetylindoles highlights the therapeutic potential of the acetylindole scaffold.[1][2]

Disclaimer: The biological activities mentioned above are specific to the 1-yl and 3-yl isomers of acetylindole and should not be extrapolated to this compound without experimental validation.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a known structure and CAS number. However, a comprehensive review of the scientific literature reveals a notable absence of in-depth research into its synthesis, characterization, and biological activity. This stands in contrast to the extensive studies conducted on its 1-yl and 3-yl isomers, which have shown promise in various therapeutic areas.

The lack of data on this compound represents a knowledge gap and an opportunity for new research. Future investigations could focus on:

  • Developing and publishing a robust and regioselective synthesis protocol.

  • Conducting full spectral characterization (NMR, IR, Mass Spectrometry).

  • Screening for biological activity, for instance, as a kinase inhibitor, an anti-inflammatory agent, or an anticancer compound, drawing inspiration from the activities of its isomers.

This technical guide provides the foundational information currently available for this compound and contextualizes it within the broader family of acetylindoles, aiming to facilitate and encourage future research into this understudied molecule.

References

Spectroscopic Profile of 7-Acetylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-acetylindole (1-(1H-indol-7-yl)ethanone), a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for 7-acetylindole in the public domain, this document presents a detailed analysis of a closely related derivative, ethyl 7-acetyl-1H-indole-2-carboxylate. This information serves as a valuable reference for the characterization and synthesis of 7-substituted indole derivatives.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for ethyl 7-acetyl-1H-indole-2-carboxylate. These values provide a strong foundation for predicting the spectral characteristics of the parent compound, 7-acetylindole.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 7-acetyl-1H-indole-2-carboxylate
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.61br s-1HNH
7.97dd7.9, 1.21HAr-H
7.64dd7.9, 1.21HAr-H
7.27t7.91HAr-H
7.21d1.21HAr-H
4.41q7.12H-OCH₂CH₃
2.75s-3H-COCH₃
1.42t7.13H-OCH₂CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 7-acetyl-1H-indole-2-carboxylate
Chemical Shift (δ) ppmAssignment
201.7C=O (acetyl)
162.2C=O (ester)
135.8Ar-C
133.5Ar-C
130.4Ar-C
129.8Ar-C
124.2Ar-C
122.9Ar-C
119.8Ar-C
107.8Ar-C
62.1-OCH₂CH₃
30.0-COCH₃
14.5-OCH₂CH₃

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Infrared (IR) Spectroscopic Data of Ethyl 7-acetyl-1H-indole-2-carboxylate
Wavenumber (cm⁻¹)Description of Vibration
3285N-H stretch
2981C-H stretch (aliphatic)
1700C=O stretch (ester)
1664C=O stretch (ketone)
1519C=C stretch (aromatic)
1241C-O stretch
Table 4: Mass Spectrometry (MS) Data of Ethyl 7-acetyl-1H-indole-2-carboxylate
m/zIon
232.0968[M+H]⁺

Technique: High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the analysis of 7-acetylindole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like 7-acetylindole.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Chemical Synthesis of 7-Acetylindole Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Tabulation Data Tabulation Structure_Confirmation->Data_Tabulation Report Technical Report Generation Data_Tabulation->Report

General workflow for spectroscopic analysis.

Unveiling the Potential: A Technical Guide to the Biological Activity of 1-(1H-indol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding and potential biological activities of the heterocyclic compound 1-(1H-indol-7-yl)ethanone. While direct experimental data on the biological effects of this specific isomer is limited in publicly available literature, this document extrapolates potential activities based on the established pharmacology of structurally related indole ethanone derivatives. This guide outlines detailed experimental protocols for investigating these potential activities, including cyclooxygenase (COX) inhibition and bromodomain modulation. Furthermore, it presents hypothetical signaling pathways and experimental workflows to guide future research and drug discovery efforts centered on this compound.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. The ethanone substituent on the indole ring provides a key chemical handle for molecular interactions and further chemical modification. While significant research has focused on isomers such as 1-(1H-indol-1-yl)ethanone and 1-(1H-indol-3-yl)ethanone, the 7-substituted isomer, this compound, remains largely unexplored. This guide aims to bridge this knowledge gap by proposing potential biological targets and providing a detailed roadmap for their experimental validation.

Potential Biological Activities and Mechanisms of Action

Based on the activities of its isomers and other indole derivatives, two primary areas of potential biological activity for this compound are proposed:

  • Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition: Derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as inhibitors of COX-2, an enzyme implicated in inflammation and pain.[1][2][3][4] Molecular docking studies of these derivatives suggest that the indole scaffold can fit into the active site of the COX-2 enzyme.[2][3][4] It is hypothesized that this compound may also exhibit inhibitory activity against COX enzymes, potentially with selectivity for COX-2.

  • Anticancer Activity via Bromodomain Inhibition: A series of 1-(1H-indol-1-yl)ethanone derivatives have been identified as potent inhibitors of the bromodomains of the CREB-binding protein (CBP) and its homolog EP300.[5] These bromodomains are epigenetic readers that play a crucial role in gene transcription and are considered therapeutic targets in various diseases, including cancer.[5][6] Inhibition of CBP/EP300 has shown promise in the treatment of castration-resistant prostate cancer.[5] Given the shared indole core, this compound is a candidate for investigation as a potential CBP/EP300 bromodomain inhibitor.

Proposed Experimental Investigations

To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following sections detail the protocols for key assays.

In Vitro Enzyme Inhibition Assays

This assay will determine the inhibitory potency of this compound against COX-1 and COX-2 enzymes, allowing for the assessment of its selectivity.

Table 1: Hypothetical Quantitative Data for COX Inhibition by this compound

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundCOX-1Data not availableData not available
COX-2Data not available
Celecoxib (Control)COX-1~15~0.067
COX-2~1

Experimental Protocol:

A fluorometric inhibitor screening kit can be used for this assay.[7]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions. Reconstitute the human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound to determine the IC₅₀ value. A known COX inhibitor, such as celecoxib, should be used as a positive control.

  • Assay Procedure:

    • Add COX assay buffer, reconstituted enzyme (COX-1 or COX-2), and the COX probe to the wells of a 96-well plate.

    • Add the test compound or control to the appropriate wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay to quantify the binding of this compound to the CBP bromodomain.[8][9][10]

Table 2: Hypothetical Quantitative Data for CBP Bromodomain Inhibition

CompoundTargetIC₅₀ (µM)
This compoundCBP BromodomainData not available
SGC-CBP30 (Control)CBP Bromodomain~0.02

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, biotinylated histone peptide substrate, GST-tagged CBP bromodomain, glutathione acceptor beads, and streptavidin donor beads.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions. A known CBP bromodomain inhibitor, such as SGC-CBP30, should be used as a positive control.

  • Assay Procedure:

    • In a 384-well plate, incubate the GST-tagged CBP bromodomain with the test compound or control.

    • Add the biotinylated histone peptide substrate.

    • Add glutathione acceptor beads and incubate.

    • Add streptavidin donor beads and incubate in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction. Calculate the IC₅₀ value from the dose-response curve.

Cell-Based Assays

This assay will evaluate the cytotoxic or cytostatic effects of this compound on human prostate cancer cell lines.

Table 3: Hypothetical Quantitative Data for Cell Growth Inhibition

CompoundCell LineGI₅₀ (µM)
This compoundLNCaPData not available
22Rv1Data not available
C4-2BData not available
Enzalutamide (Control)LNCaP~1-5

Experimental Protocol:

  • Cell Culture: Culture human prostate cancer cell lines such as LNCaP, 22Rv1, and C4-2B in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[11][12]

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.

  • Cell Viability Measurement: Use a resazurin-based assay or MTT assay to determine cell viability.

  • Data Analysis: Calculate the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curve.

This experiment will determine if this compound can modulate the expression of androgen receptor (AR) and prostate-specific antigen (PSA), which are key proteins in prostate cancer.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat LNCaP cells with this compound for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13][14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of AR and PSA.

Visualizations

Hypothetical Signaling Pathways

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Indole_Ethanone This compound Indole_Ethanone->COX_Enzyme

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

CBP_Inhibition_Pathway CBP_EP300 CBP/EP300 Bromodomain Bromodomain CBP_EP300->Bromodomain Acetylated_Histones Acetylated Histones Bromodomain->Acetylated_Histones recognizes Gene_Transcription Oncogene Transcription (e.g., AR, PSA) Acetylated_Histones->Gene_Transcription promotes Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth Indole_Ethanone This compound Indole_Ethanone->Bromodomain

Caption: Hypothetical pathway for anticancer effects via CBP/EP300 bromodomain inhibition.

Experimental Workflows

In_Vitro_Screening_Workflow Start This compound COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay CBP_Assay CBP Bromodomain AlphaScreen Assay Start->CBP_Assay COX_Data IC50 & Selectivity COX_Assay->COX_Data CBP_Data IC50 CBP_Assay->CBP_Data

Caption: Workflow for in vitro screening of this compound.

Cell_Based_Assay_Workflow Start Lead Compound from In Vitro Screening Cell_Culture Culture Prostate Cancer Cells (LNCaP, 22Rv1, C4-2B) Start->Cell_Culture Treatment Treat with Compound Cell_Culture->Treatment Growth_Assay Cell Growth Inhibition Assay Treatment->Growth_Assay Western_Blot Western Blot for AR & PSA Expression Treatment->Western_Blot Growth_Data GI50 Growth_Assay->Growth_Data Protein_Data Protein Expression Levels Western_Blot->Protein_Data

Caption: Workflow for cell-based evaluation of a lead compound.

Conclusion

While this compound represents a novel and understudied chemical entity, its structural similarity to other biologically active indole derivatives suggests significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. This technical guide provides a robust framework for initiating a comprehensive investigation into its pharmacological profile. The detailed experimental protocols and conceptual workflows presented herein are intended to facilitate the discovery and development of new therapeutic agents based on this promising scaffold. Further research is strongly encouraged to elucidate the precise mechanisms of action and to validate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Solubility Profile of 7-Acetylindole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. 7-acetylindole, a derivative of the privileged indole scaffold, is a compound of interest in medicinal chemistry. This technical guide addresses the solubility profile of 7-acetylindole in organic solvents. Due to the current absence of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive predicted solubility profile based on first principles and data from analogous structures. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility, enabling researchers to generate precise data for their specific applications.

Introduction to 7-Acetylindole and its Solubility

7-acetylindole is a heterocyclic organic compound featuring an indole ring system substituted with an acetyl group at the 7-position. The indole motif is a cornerstone in numerous pharmaceuticals and biologically active compounds, and modifications to this core, such as the addition of an acetyl group, can significantly alter its physicochemical properties. Understanding the solubility of 7-acetylindole is paramount for various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation Development: Designing suitable delivery systems and dosage forms.

  • Biological Screening: Ensuring adequate concentration in in vitro and in vivo assays.

This guide serves as a foundational resource for researchers by predicting the solubility behavior of 7-acetylindole and providing the methodology to quantify it.

Predicted Solubility Profile of 7-Acetylindole

The principle of "like dissolves like" governs the solubility of a solute in a solvent. This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of 7-acetylindole—comprising a moderately polar indole ring with a hydrogen-bond-donating N-H group and a polar, hydrogen-bond-accepting acetyl group—suggests it will exhibit a range of solubilities across different solvent classes. Its overall character is moderately polar.

Based on these structural features and solubility data from related indole derivatives, a qualitative solubility profile for 7-acetylindole has been predicted.

Data Presentation: Predicted Solubility in Common Organic Solvents
Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity and strong hydrogen bond accepting capability of DMSO can effectively solvate both the indole N-H and the acetyl group.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent that can engage in strong dipole-dipole interactions and accept hydrogen bonds.
Acetonitrile (ACN)ModerateIts polarity and ability to accept hydrogen bonds suggest good solubility, though likely less than DMSO or DMF.
AcetoneModerateThe ketone group can interact with the indole moiety, but its lower polarity compared to DMSO may limit very high solubility.
Polar Protic Methanol (MeOH)Moderate to HighCapable of both donating and accepting hydrogen bonds, which facilitates strong interactions with the 7-acetylindole molecule.
Ethanol (EtOH)ModerateSimilar to methanol but slightly less polar, which may result in a marginal decrease in solubility.
Non-Polar Dichloromethane (DCM)ModerateThe molecule's aromatic rings and overall structure allow for reasonable van der Waals interactions with this moderately polar solvent.
TolueneLow to ModerateAromatic π-π stacking interactions between toluene and the indole ring are possible, but the polarity mismatch limits high solubility.
HexanesLowAs a highly non-polar aliphatic solvent, hexanes are unlikely to effectively solvate the polar functional groups of 7-acetylindole.

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative data.

Experimental Protocol: Determination of Equilibrium Solubility

The most common and reliable method for determining the solubility of a crystalline compound is the equilibrium (or shake-flask) method. This protocol ensures that the solution has reached its saturation point at a given temperature.

Methodology
  • Preparation of Solvent: Use high-purity (e.g., HPLC grade) organic solvents for all experiments.

  • Sample Addition: Add an excess amount of crystalline 7-acetylindole to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator. The time required to reach equilibrium should be determined empirically but is typically between 24 and 72 hours.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not adsorb the solute.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of 7-acetylindole in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve of known concentrations.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in standard units such as mg/mL or mol/L.

Mandatory Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the core principle governing solubility and the experimental workflow for its determination.

G Solubility Principle: 'Like Dissolves Like' cluster_solute Solute (7-Acetylindole) cluster_solvent Solvent cluster_result Interaction Outcome Solute Moderately Polar Polar Polar (e.g., DMSO) Solute->Polar Similar Polarity NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Dissimilar Polarity HighSol High Solubility Polar->HighSol Favorable Interaction LowSol Low Solubility NonPolar->LowSol Unfavorable Interaction

Caption: Logical diagram of the 'like dissolves like' principle.

G Experimental Workflow for Solubility Determination node_prep 1. Preparation Add excess 7-acetylindole to known volume of solvent. node_equil 2. Equilibration Agitate at constant temp (e.g., 24-72h). node_prep->node_equil Shake/Stir node_sep 3. Phase Separation Centrifuge or filter to get clear saturated solution. node_equil->node_sep Settle node_quant 4. Quantification Dilute and analyze concentration (e.g., via HPLC/UV-Vis). node_sep->node_quant Dilute node_calc 5. Calculation Determine original concentration (mg/mL or mol/L). node_quant->node_calc Calculate

Caption: Workflow for the equilibrium solubility shake-flask method.

The Rise of 7-Substituted Indoles: A Technical Guide to Their Discovery and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Among its many derivatives, 7-substituted indoles have emerged as a class of compounds with significant and diverse biological activities, attracting considerable attention in the field of drug discovery.[4] Their unique substitution pattern allows for the fine-tuning of physicochemical properties and target interactions, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth review of the discovery, synthesis, and multifaceted significance of 7-substituted indoles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Discovery and Synthesis: Paving the Way for Novel Therapeutics

The journey to unlock the potential of 7-substituted indoles has been driven by advancements in synthetic organic chemistry. Traditional indole synthesis methods often lack the regioselectivity required for efficient substitution at the 7-position.[5] However, the development of modern synthetic strategies has overcome these limitations, enabling the targeted synthesis of a wide array of 7-substituted indole derivatives.

Key synthetic approaches include:

  • Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have proven to be powerful tools for the functionalization of the indole core, including the 7-position.[5][6] These methods allow for the introduction of a variety of substituents with high efficiency and functional group tolerance.

  • Fischer Indole Synthesis: This classic method, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, has been adapted for the synthesis of 7-substituted indoles through the use of appropriately substituted anilines.[7]

  • Heck Cyclization: Intramolecular Heck reactions have been successfully employed for the construction of the indole ring system, providing a route to 7-substituted indoles from suitably functionalized precursors.[5]

  • Lithiation: Directed ortho-lithiation of N-protected indoles, followed by reaction with an electrophile, offers a direct method for introducing substituents at the 7-position.

These synthetic advancements have been instrumental in generating diverse libraries of 7-substituted indoles for biological screening, leading to the discovery of compounds with a broad spectrum of therapeutic potential.

Therapeutic Significance: A Plethora of Biological Activities

The strategic placement of substituents at the 7-position of the indole ring has yielded compounds with potent activity against a range of biological targets. This has established 7-substituted indoles as a privileged scaffold in drug development, with applications in oncology, neuroscience, and infectious diseases.

Anticancer Activity

A significant focus of research on 7-substituted indoles has been in the area of oncology. These compounds have demonstrated the ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Many 7-substituted indoles, particularly the 7-azaindole subclass, have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[8][9]

  • PIM Kinases: N-substituted 7-azaindoles have been discovered as pan-PIM kinase inhibitors, showing tumor growth inhibition in preclinical models.[10] PIM kinases are involved in cell cycle progression and apoptosis, making them attractive targets for cancer therapy.[11]

  • PDK1 (3-Phosphoinositide-Dependent Protein Kinase-1): 7-Azaindoles have been identified as inhibitors of PDK1, a master regulator of several signaling pathways crucial for cell growth and survival, including the PI3K/Akt pathway.[7][12]

  • ROCK (Rho-Associated Coiled-Coil Containing Protein Kinase): 7-Azaindoles have shown inhibitory activity against ROCK, a key player in cell motility, invasion, and metastasis.[8][12]

  • CDK9 (Cyclin-Dependent Kinase 9) and Haspin Kinase: Certain 7-azaindole derivatives have been found to be dual inhibitors of CDK9/CyclinT and Haspin kinase, both of which are considered important targets in oncology.[13]

The following table summarizes the anticancer activity of selected 7-substituted indole derivatives.

Compound ClassSpecific Compound ExampleTargetCancer Cell LineActivity (IC₅₀)Reference
7-Azaindole DerivativeCompound 8lHaspin Kinase-14 nM[13]
7-Azaindole DerivativeCompound 8gCDK9/CyclinT-Micromolar range[13]
7-Azaindole DerivativeCompound 8hCDK9/CyclinT & Haspin-Micromolar range[13]
Pyrazole-Indole HybridCompound 7a-HepG26.1 ± 1.9 μM[14]
Pyrazole-Indole HybridCompound 7b-HepG27.9 ± 1.9 μM[14]
Indole-Based TyrphostinCompound 2a-Huh-70.01-0.04 µM[15]
Indole-Based TyrphostinCompound 3a-Huh-70.01-0.04 µM[15]
Ursolic Acid-Indole DerivativeCompound 5fTopoisomerase IIαSMMC-77210.56 ± 0.08 μM[4][16]
Ursolic Acid-Indole DerivativeCompound 5fTopoisomerase IIαHepG20.91 ± 0.13 μM[4][16]
6,7-Annulated-4-substituted IndoleVarious-L12100.5-4 µM[17]
Betulin-Indole DerivativeEB355A-MCF-767 µM[18]
Neurological and Other Activities

Beyond cancer, 7-substituted indoles have shown promise in targeting central nervous system disorders.

Dopamine D4 Receptor Ligands: 7-Azaindole derivatives have been synthesized and evaluated as potential ligands for the dopamine D4 receptor, a target for the treatment of neuropsychiatric disorders such as schizophrenia.[19][20] The affinity of these compounds for the receptor is a key determinant of their potential therapeutic efficacy.

The table below presents binding affinity data for selected 7-azaindole derivatives targeting the dopamine D4 receptor.

Compound ClassSpecific Compound ExampleTargetBinding Affinity (Kᵢ)Reference
2-Aminomethyl-5-cyanoindoleFAUC 299 (3f)Dopamine D40.52 nM[21]
2-Aminomethyl-5-cyanoindoleFAUC 316 (3j)Dopamine D41.0 nM[21]
Pyrazolo[1,5-a]pyridine DerivativeCompound 10dDopamine D42.0 nM[22]

Key Signaling Pathways Involving 7-Substituted Indole Targets

A deeper understanding of the mechanisms of action of 7-substituted indoles requires an examination of the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate some of the key pathways targeted by these compounds.

PDK1_Signaling_Pathway Growth_Factors Growth Factors / Hormones RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits to membrane AKT AKT/PKB PIP3->AKT recruits to membrane PDK1->AKT phosphorylates & activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors activates/inhibits Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival promotes Substituted_Indole 7-Substituted Indole (PDK1 Inhibitor) Substituted_Indole->PDK1 inhibits

Caption: PDK1 Signaling Pathway Inhibition by 7-Substituted Indoles.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor binds JAK JAK Cytokine_Receptor->JAK activates STAT STAT3/5 JAK->STAT phosphorylates PIM1 PIM1 Kinase STAT->PIM1 induces transcription Downstream_Targets Downstream Targets (e.g., MYC, Bad, p27) PIM1->Downstream_Targets phosphorylates Cell_Survival Cell Survival & Cycle Progression Downstream_Targets->Cell_Survival promotes Substituted_Indole 7-Substituted Indole (PIM1 Inhibitor) Substituted_Indole->PIM1 inhibits

Caption: PIM1 Signaling Pathway Inhibition by 7-Substituted Indoles.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates LIMK LIMK ROCK->LIMK phosphorylates & activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates Cofilin Cofilin LIMK->Cofilin phosphorylates & inactivates Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization promotes Cell_Motility Cell Motility & Invasion Actin_Polymerization->Cell_Motility Myosin_Activity Myosin Activity MLC->Myosin_Activity increases Myosin_Activity->Cell_Motility Substituted_Indole 7-Substituted Indole (ROCK Inhibitor) Substituted_Indole->ROCK inhibits

Caption: ROCK Signaling Pathway Inhibition by 7-Substituted Indoles.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 7-Substituted Indoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 7-haloindole with a boronic acid.

Materials:

  • 7-Haloindole (e.g., 7-bromoindole) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., a mixture of dioxane and water or DME)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 7-haloindole, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-substituted indole.[23]

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified kinase enzyme

  • Biotinylated substrate peptide

  • Adenosine triphosphate (ATP)

  • 7-Substituted indole inhibitor (test compound) at various concentrations

  • Assay buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody (donor fluorophore)

  • Streptavidin-XL665 (acceptor fluorophore)

  • Microplate reader capable of HTRF detection

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase enzyme, biotinylated substrate peptide, ATP, and the test compound in the assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30 °C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: the europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Signal Measurement: After a further incubation period, measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[24]

Cell Viability Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 7-Substituted indole inhibitor (test compound)

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[4]

High-Throughput Screening in the Discovery of 7-Substituted Indoles

The discovery of novel 7-substituted indoles with therapeutic potential often begins with high-throughput screening (HTS) of large compound libraries. This process allows for the rapid identification of "hits" that can be further optimized into lead compounds.

HTS_Workflow Compound_Library Compound Library (including 7-substituted indoles) Primary_Screening Primary Screening (e.g., Biochemical Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & Potency (IC₅₀ Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-Based Assays) Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: High-Throughput Screening Workflow for 7-Substituted Indole Drug Discovery.

Conclusion and Future Perspectives

7-Substituted indoles represent a highly valuable and versatile scaffold in modern drug discovery. The continuous development of innovative synthetic methodologies has enabled the exploration of a vast chemical space, leading to the identification of compounds with potent and selective activities against a wide range of therapeutic targets. The significant anticancer and neurological activities demonstrated by this class of compounds underscore their potential for addressing unmet medical needs. Future research in this area will likely focus on the further refinement of structure-activity relationships, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of novel biological targets. The integration of computational modeling and advanced screening technologies will undoubtedly accelerate the discovery and development of the next generation of 7-substituted indole-based therapeutics.

References

An In-Depth Technical Guide to 1-(1H-indol-7-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Indole Derivative

1-(1H-indol-7-yl)ethanone, a substituted indole, presents a scaffold of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, suggesting its potential as a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, relevant experimental protocols, and potential biological significance, tailored for researchers, scientists, and drug development professionals.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and unambiguous identification, it is crucial to be aware of the various synonyms and alternative names for this compound. The most commonly encountered synonym is 7-acetylindole .

Other recognized names include:

  • 1-(1H-Indol-7-yl)ethan-1-one

  • Ethanone, 1-(1H-indol-7-yl)-

  • 7-Indolyl methyl ketone

Its unique Chemical Abstracts Service (CAS) registry number is 104019-20-7 .

Physicochemical and Spectroscopic Data

Precise quantitative data for this compound is not extensively documented in publicly accessible literature. However, based on data from closely related indole derivatives and computational predictions, the following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChem
Molecular Weight 159.19 g/mol PubChem
XLogP3 2.1PubChem (Predicted)
Hydrogen Bond Donor Count 1PubChem (Predicted)
Hydrogen Bond Acceptor Count 1PubChem (Predicted)
Rotatable Bond Count 1PubChem (Predicted)
Exact Mass 159.068414 g/mol PubChem
Monoisotopic Mass 159.068414 g/mol PubChem
Topological Polar Surface Area 32.9 ŲPubChem (Predicted)
Heavy Atom Count 12PubChem
Complexity 190PubChem (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR Signals expected for aromatic protons on the indole ring, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton.
¹³C NMR Resonances anticipated for the carbonyl carbon, aromatic carbons of the indole ring, and the methyl carbon of the acetyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching of the ketone, and C-H and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of 159.19.

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for similar indole derivatives.

Synthesis of this compound

A plausible synthetic route to 7-acetylindole involves the Friedel-Crafts acylation of indole. However, due to the high reactivity of the indole nucleus, direct acylation can lead to a mixture of products. A more controlled approach would involve the use of a protecting group on the indole nitrogen, followed by a directed metallation and acylation at the C7 position.

Protocol: Synthesis via Directed Ortho-Metalation

  • Protection of Indole:

    • Dissolve indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

    • Add a strong base (e.g., sodium hydride, NaH) at 0°C to deprotonate the indole nitrogen.

    • Introduce a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group by adding TBDMS-Cl.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the N-protected indole by column chromatography.

  • Directed Ortho-Metalation and Acylation:

    • Dissolve the N-protected indole in dry THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78°C.

    • Add a strong lithium base, such as n-butyllithium (n-BuLi), dropwise to effect lithiation at the C7 position.

    • After stirring for an appropriate time, add an acetylating agent, such as N,N-dimethylacetamide, to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature.

  • Deprotection:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Remove the protecting group using appropriate conditions (e.g., tetrabutylammonium fluoride, TBAF, for a silyl protecting group).

    • Purify the final product, this compound, by column chromatography.

Synthesis_Workflow Indole Indole N_Protected_Indole N-Protected Indole Indole->N_Protected_Indole Protection Lithiation Directed Ortho-Metalation (n-BuLi, -78°C) N_Protected_Indole->Lithiation Acylation Acylation (N,N-dimethylacetamide) Lithiation->Acylation Protected_7_Acetylindole N-Protected 7-Acetylindole Acylation->Protected_7_Acetylindole Deprotection Deprotection Protected_7_Acetylindole->Deprotection Final_Product This compound Deprotection->Final_Product

A potential synthetic workflow for this compound.
Purification Protocol

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol/water, ethyl acetate/hexanes).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexanes), collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization, ESI, or electron ionization, EI).

  • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

  • Analyze the fragmentation pattern to further support the proposed structure.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively reported, the indole and, more specifically, the 7-azaindole scaffolds are known to be "privileged structures" in medicinal chemistry, frequently appearing in kinase inhibitors.[1] Many indole derivatives have been found to modulate key cellular signaling pathways implicated in cancer and inflammation.[2]

Notably, the PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several indole-containing compounds have been shown to inhibit components of this pathway.[2] Given the structural similarities, it is plausible that this compound or its derivatives could exhibit inhibitory activity against kinases within this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Potential Inhibition by This compound Inhibitor->PI3K Inhibitor->Akt

Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Kinase Inhibitor Screening:

To investigate the potential of this compound as a kinase inhibitor, a typical experimental workflow would involve a multi-tiered screening process.

Kinase_Screening_Workflow Start This compound Biochemical_Assay Biochemical Kinase Assay (e.g., against PI3K isoforms) Start->Biochemical_Assay Hit_Identification Hit Identification (IC50 determination) Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell-Based Assays (e.g., Western blot for p-Akt) Hit_Identification->Cell_Based_Assay Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Cell_Viability Lead_Optimization Lead Optimization Cell_Viability->Lead_Optimization

A typical workflow for screening kinase inhibitor activity.

Conclusion

This compound represents a valuable chemical entity with the potential for further exploration in drug discovery. While comprehensive experimental data for this specific molecule is emerging, the information available for related indole and azaindole derivatives provides a strong foundation for future research. The protocols and potential biological targets outlined in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry. Further investigation into the synthesis, biological activity, and mechanism of action of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

Commercial suppliers and availability of 1-(1H-indol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1H-indol-7-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical properties, commercial availability (or lack thereof), a detailed synthesis protocol, and its potential applications in drug discovery and development.

Introduction

This compound, also known as 7-acetylindole, is a member of the indole family, a class of heterocyclic compounds widely found in natural products and pharmaceuticals. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs. The specific substitution pattern of this compound makes it a valuable building block for accessing novel chemical entities with potential therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from publicly available databases and theoretical predictions.

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChemLite[1]
Molecular Weight 159.19 g/mol PubChemLite[1]
Monoisotopic Mass 159.068 g/mol PubChemLite[1]
SMILES CC(=O)C1=CC=CC2=C1NC=C2PubChemLite[1]
InChI InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3PubChemLite[1]
XlogP (predicted) 2.5PubChemLite[1]

Commercial Availability

Synthesis of this compound

Due to the lack of commercial suppliers, a reliable synthetic protocol is essential. The following procedure is a representative method for the preparation of this compound.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

This protocol is a generalized representation based on common synthetic routes for indole derivatives.

Reaction Scheme:

G 2-Nitrotoluene 2-Nitrotoluene Intermediate_A N'-(2-Nitrophenyl)-N,N-dimethylacetimidamide 2-Nitrotoluene->Intermediate_A Reaction N,N-Dimethylformamide dimethyl acetal N,N-Dimethylformamide dimethyl acetal N,N-Dimethylformamide dimethyl acetal->Intermediate_A Intermediate_B N'-(2-Aminophenyl)-N,N-dimethylacetimidamide Intermediate_A->Intermediate_B Reduction Reducing_Agent Fe / AcOH or H2, Pd/C Reducing_Agent->Intermediate_B This compound This compound Intermediate_B->this compound Cyclization Acid_Catalyst H+ Acid_Catalyst->this compound

A potential synthetic route to this compound.

Materials:

  • 2-Nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Step 1: Formation of the enamine. A mixture of 2-nitrotoluene and N,N-dimethylformamide dimethyl acetal is heated, typically at reflux, for several hours until the reaction is complete (monitored by TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude enamine intermediate.

  • Step 2: Reduction of the nitro group. The crude enamine is dissolved in a mixture of glacial acetic acid and ethanol. Iron powder is added portion-wise while stirring. The reaction mixture is heated to reflux for several hours. After completion, the mixture is filtered through celite to remove the iron salts, and the filtrate is concentrated.

  • Step 3: Cyclization to form the indole ring. The residue from the previous step is dissolved in a suitable solvent such as toluene or xylene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or hydrochloric acid) is added. The mixture is heated to reflux, often with a Dean-Stark trap to remove water, to drive the cyclization.

  • Step 4: Work-up and purification. The reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on data for similar indole derivatives.

¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0s1HNH
~7.6d1HAr-H
~7.2-7.4m3HAr-H
~6.5t1HAr-H
~2.6s3H-COCH₃

¹³C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
~200C=O
~135Ar-C
~128Ar-C
~125Ar-CH
~122Ar-CH
~120Ar-CH
~118Ar-C
~103Ar-CH
~28-CH₃

Mass Spectrometry Data (Predicted)

m/zInterpretation
159[M]⁺
144[M-CH₃]⁺
116[M-CH₃-CO]⁺

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively reported, its structural motif is present in compounds with diverse pharmacological properties. The acetyl group at the 7-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Potential as a Scaffold for Kinase Inhibitors

The indole nucleus is a common feature in many kinase inhibitors. The 7-substituted indole scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

Precursor for Serotonin Receptor Ligands

Indole derivatives are well-known for their interaction with serotonin receptors. Modification of the acetyl group and the indole nitrogen of this compound could lead to the development of novel ligands for different serotonin receptor subtypes, which are targets for treating neurological and psychiatric disorders.

Role in the Synthesis of Anti-inflammatory Agents

Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs. This suggests that 7-substituted analogues could also exhibit similar activities.

Signaling Pathway Involvement (Hypothetical):

G cluster_0 Potential Drug Discovery Pathways cluster_1 Kinase Inhibition cluster_2 Serotonin Receptor Modulation cluster_3 Anti-inflammatory Action Indole_Scaffold This compound Scaffold Kinase Kinase Target (e.g., EGFR, VEGFR) Indole_Scaffold->Kinase Derivative Synthesis Serotonin_Receptor Serotonin Receptor (e.g., 5-HT₂A, 5-HT₆) Indole_Scaffold->Serotonin_Receptor Derivative Synthesis COX2 COX-2 Enzyme Indole_Scaffold->COX2 Derivative Synthesis Cancer_Cell Inhibition of Cancer Cell Proliferation Kinase->Cancer_Cell Blocks Signaling Neurological_Disorder Treatment of Neurological Disorders Serotonin_Receptor->Neurological_Disorder Modulates Activity Inflammation Reduction of Inflammation COX2->Inflammation Inhibits Prostaglandin Synthesis

Hypothetical drug discovery pathways for this compound derivatives.

Conclusion

This compound is a valuable, yet not commercially widespread, chemical intermediate. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The versatility of the indole scaffold and the presence of a functionalizable acetyl group make this compound a promising starting point for the development of novel therapeutics targeting a range of diseases. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore its potential in drug discovery.

References

The Strategic Role of 1-(1H-indol-7-yl)ethanone in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-(1H-indol-7-yl)ethanone, a lesser-explored isomer of the acetylindole family, is emerging as a valuable synthetic intermediate for the construction of complex heterocyclic scaffolds and pharmacologically active molecules. Its unique substitution pattern, with an acetyl group at the 7-position of the indole ring, offers distinct synthetic opportunities compared to its more common 1-, 2-, and 3-acetyl counterparts. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role as a key building block in medicinal chemistry and drug development.

Chemical Properties and Spectroscopic Data

This compound is a solid at room temperature with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol . While detailed experimental data is not extensively published, its predicted properties and the spectroscopic data of related compounds provide valuable insights for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉NOPubChem
Molecular Weight159.19 g/mol PubChem
XlogP32.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count1PubChem
Exact Mass159.068414 g/mol PubChem
Monoisotopic Mass159.068414 g/mol PubChem
Topological Polar Surface Area33.9 ŲPubChem
Heavy Atom Count12PubChem

Synthesis of this compound: A Regioselective Challenge

The synthesis of this compound presents a significant regioselectivity challenge. Direct Friedel-Crafts acylation of indole is not a viable method as it predominantly yields the 3-acylindole. Therefore, strategic approaches are required to achieve acylation at the C7 position. The most promising route involves the use of a pre-functionalized indole, such as 7-bromoindole, as a starting material.

Synthetic Pathway via Grignard Reaction of 7-Bromoindole

A key strategy for the synthesis of this compound involves a Grignard reaction of 7-bromoindole followed by acylation. This multi-step process allows for the specific introduction of the acetyl group at the desired position.

Synthesis_Workflow Start 7-Bromoindole Step1 Protection of Indole Nitrogen (e.g., with a suitable protecting group like tosyl or BOC) Start->Step1 Protection Step2 Grignard Reagent Formation (Reaction with Magnesium) Step1->Step2 Grignard Formation Step3 Acylation (Reaction with Acetyl Chloride or Acetic Anhydride) Step2->Step3 Acylation Step4 Deprotection (Removal of the protecting group) Step3->Step4 Deprotection End This compound Step4->End Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 7-Bromoindole (Generalized)

Step 1: N-Protection of 7-Bromoindole

  • Dissolve 7-bromoindole (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes, then add the protecting group precursor (e.g., tosyl chloride or di-tert-butyl dicarbonate, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-protected 7-bromoindole by column chromatography.

Step 2: Grignard Reagent Formation and Acylation

  • Activate magnesium turnings (1.5 eq) in anhydrous THF.

  • Add a solution of N-protected 7-bromoindole (1.0 eq) in anhydrous THF dropwise to the magnesium suspension.

  • Heat the mixture gently to initiate the Grignard reaction, then maintain a gentle reflux until the magnesium is consumed.

  • Cool the Grignard reagent to 0 °C and add a solution of acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product.

Step 3: Deprotection

  • Dissolve the N-protected this compound in a suitable solvent.

  • Add the appropriate deprotection reagent (e.g., TBAF for silyl protecting groups, TFA for BOC, or NaOH/MeOH for tosyl).

  • Stir the reaction at the appropriate temperature until the deprotection is complete.

  • Work up the reaction and purify the final product, this compound, by column chromatography or recrystallization.

Table 2: Representative Reagents and Conditions for Synthesis

StepReagent/Condition 1Reagent/Condition 2Reagent/Condition 3Typical Yield
Protection TsCl, NaH, DMF(Boc)₂O, DMAP, CH₂Cl₂SEMCl, NaH, THF>90%
Grignard/Acylation Mg, THF, refluxi-PrMgCl, THF, -20 °Cn-BuLi, THF, -78 °C50-70%
Deprotection NaOH, MeOH/H₂O, refluxTFA, CH₂Cl₂TBAF, THF>80%
Alternative Synthetic Routes: Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies offer alternative pathways to 7-acetylindole. Reactions such as the Stille or Suzuki coupling can be employed to introduce the acetyl group.[1][2][3]

Cross_Coupling_Workflow cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Stille_Start N-Protected 7-Bromoindole Stille_Product N-Protected 7-Acetylindole Stille_Start->Stille_Product Pd Catalyst Stille_Reagent Acetylstannane Stille_Reagent->Stille_Product Deprotection Deprotection Stille_Product->Deprotection Suzuki_Start N-Protected 7-Bromoindole Suzuki_Product N-Protected 7-Acetylindole Suzuki_Start->Suzuki_Product Pd Catalyst, Base Suzuki_Reagent Acetylboronic acid or ester Suzuki_Reagent->Suzuki_Product Suzuki_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Cross-coupling approaches to 7-acetylindole.

These methods offer the advantage of mild reaction conditions and high functional group tolerance. The choice between the Grignard route and cross-coupling methods will depend on the availability of starting materials and the desired scale of the synthesis.

Role as a Synthetic Intermediate in Drug Discovery

The strategic placement of the acetyl group at the C7 position of the indole nucleus makes this compound a versatile intermediate for the synthesis of a variety of biologically active compounds. The ketone functionality can be readily transformed into other functional groups, and the indole ring can undergo further substitutions.

Derivatives with Potential Pharmacological Activity

While specific studies on derivatives of this compound are limited, the broader class of 7-substituted indoles and acetylindoles has shown significant promise in several therapeutic areas.[4][5][6]

  • Anti-inflammatory Agents: Indole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[4] The 7-acetylindole scaffold can be elaborated to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. 7-substituted indoles have been investigated as inhibitors of various protein kinases, which are key targets in oncology.[7]

  • Analgesic and Antihypertensive Agents: Derivatives of 7-azaindole, a related heterocyclic system, have been shown to possess significant analgesic and hypotensive activities.[5][6]

Drug_Discovery_Pathway cluster_derivatization Chemical Derivatization cluster_targets Potential Biological Targets Intermediate This compound Condensation Condensation Reactions Intermediate->Condensation Reduction Reduction of Ketone Intermediate->Reduction Halogenation Ring Halogenation Intermediate->Halogenation Coupling Cross-Coupling Reactions Intermediate->Coupling COX COX Enzymes (Anti-inflammatory) Condensation->COX Receptors CNS Receptors (Analgesic) Reduction->Receptors Kinases Protein Kinases (Anticancer) Halogenation->Kinases Coupling->Kinases

Caption: Potential drug discovery pathways from this compound.

Experimental Protocol: Derivatization of this compound (Illustrative Example)

Synthesis of a Chalcone Derivative:

  • In a flask, dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise.

  • Stir the mixture at room temperature for several hours until a precipitate forms.

  • Filter the solid, wash with cold ethanol and water, and dry to obtain the chalcone derivative.

  • Characterize the product using NMR, IR, and mass spectrometry.

Table 3: Potential Derivatization Reactions and Corresponding Bioactivities

Reaction TypeReagentsProduct TypePotential Bioactivity
Aldol Condensation Aromatic aldehydes, BaseChalconesAnti-inflammatory, Anticancer
Reduction NaBH₄, MeOHSecondary AlcoholCNS activity
Wittig Reaction Phosphonium ylidesAlkenesVarious
Mannich Reaction Formaldehyde, Secondary amineMannich BasesAnalgesic, Anticancer

Conclusion

This compound, while currently less studied than its isomers, holds significant potential as a synthetic intermediate in drug discovery and development. The key to unlocking its utility lies in efficient and regioselective synthetic methods, with the Grignard reaction of 7-bromoindole and palladium-catalyzed cross-coupling reactions being the most promising approaches. Further exploration of the derivatization of this versatile building block is warranted to develop novel therapeutic agents targeting a range of diseases, including inflammation, cancer, and pain. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this unique indole derivative.

References

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 1-(1H-indol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 1-(1H-indol-7-yl)ethanone is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various biologically active compounds. The regioselective introduction of an acetyl group at the C7 position of the indole nucleus is a synthetic challenge due to the inherent reactivity of the C3 position. This application note provides a detailed, four-step synthesis protocol for this compound starting from indoline. The synthetic strategy involves the protection of the indoline nitrogen with a pivaloyl group, followed by a directed palladium-catalyzed C7-acetylation, subsequent dehydrogenation to re-aromatize the indoline ring, and finally, deprotection of the nitrogen to yield the desired product.

Experimental Protocols

This synthesis is divided into four main stages:

  • Step 1: N-Protection of Indoline - Synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-one (N-Pivaloylindoline).

  • Step 2: C7-Acetylation - Palladium-catalyzed synthesis of 1-(7-acetyl-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-one.

  • Step 3: Dehydrogenation - Aromatization to 1-(7-acetyl-1H-indol-1-yl)-2,2-dimethylpropan-1-one.

  • Step 4: N-Deprotection - Synthesis of this compound.

Step 1: Synthesis of N-Pivaloylindoline

Methodology:

  • To a solution of indoline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of indoline) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-pivaloylindoline as a white solid.

Step 2: Synthesis of 1-(7-acetyl-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-one

Methodology:

  • In a flame-dried Schlenk tube under a nitrogen atmosphere, combine N-pivaloylindoline (1.0 eq), palladium(II) acetate (0.1 eq), and 3-aminopyridine (0.3 eq).

  • Add anhydrous toluene (10 mL/mmol of N-pivaloylindoline) to the mixture.

  • Add acetic anhydride (3.0 eq) as the acetylating agent.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the C7-acetylated product.

Step 3: Synthesis of 1-(7-acetyl-1H-indol-1-yl)-2,2-dimethylpropan-1-one

Methodology:

  • To a solution of 1-(7-acetyl-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-one (1.0 eq) in anhydrous toluene (20 mL/mmol), add activated manganese dioxide (MnO₂, 10 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 18 hours.

  • Monitor the dehydrogenation by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the N-pivaloyl-7-acetylindole.

Step 4: Synthesis of this compound

Methodology:

  • Dissolve 1-(7-acetyl-1H-indol-1-yl)-2,2-dimethylpropan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 2.0 eq).

  • Warm the reaction mixture to 40-45 °C and stir for 3 hours.[1][2]

  • Monitor the deprotection by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Data Presentation

StepProduct NameStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1N-PivaloylindolineIndolinePivaloyl chloride, TriethylamineDCM0 to RT12~90>95
21-(7-acetyl-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-oneN-PivaloylindolinePd(OAc)₂, Acetic anhydrideToluene11024~60-70>95
31-(7-acetyl-1H-indol-1-yl)-2,2-dimethylpropan-1-one1-(7-acetyl-2,3-dihydro-1H-indol-1-yl)-2,2-dimethylpropan-1-oneMnO₂Toluene11018~80>95
4This compound1-(7-acetyl-1H-indol-1-yl)-2,2-dimethylpropan-1-oneLDATHF40-453~85-95>98

Yields and purities are estimates based on literature values for similar transformations and may vary depending on experimental conditions.

Mandatory Visualization

Synthesis_Workflow Indoline Indoline Step1 Step 1: N-Protection Indoline->Step1 Pivaloyl chloride, Et3N, DCM NPivaloylindoline N-Pivaloylindoline Step1->NPivaloylindoline Step2 Step 2: C7-Acetylation NPivaloylindoline->Step2 Pd(OAc)2, Ac2O, Toluene C7Acetylindoline 1-(7-acetyl-2,3-dihydro-1H-indol-1-yl) -2,2-dimethylpropan-1-one Step2->C7Acetylindoline Step3 Step 3: Dehydrogenation C7Acetylindoline->Step3 MnO2, Toluene NPivaloyl7acetylindole 1-(7-acetyl-1H-indol-1-yl) -2,2-dimethylpropan-1-one Step3->NPivaloyl7acetylindole Step4 Step 4: N-Deprotection NPivaloyl7acetylindole->Step4 LDA, THF FinalProduct This compound Step4->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application of 1-(1H-indol-7-yl)ethanone in the Synthesis of Potent Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(1H-indol-7-yl)ethanone has emerged as a valuable scaffold in medicinal chemistry for the development of novel bromodomain inhibitors. Bromodomains are epigenetic reader domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets. This application note details the use of this compound derivatives in synthesizing potent and selective inhibitors for the CBP/EP300 bromodomains, highlighting their potential in the treatment of castration-resistant prostate cancer.

Quantitative Data Summary

A series of 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated for their inhibitory activity against the CBP/EP300 bromodomains. The most potent compounds from this series demonstrate significant activity, as summarized in the table below. The inhibitory activity was determined using an AlphaScreen assay.

CompoundCBP IC50 (μM)Selectivity vs. BRD4 (BD1)Notes
32h 0.037>270-foldA highly potent and selective CBP/EP300 inhibitor.[1]
22e Not specifiedNot specifiedA cocrystal structure with CBP was obtained, providing a basis for optimization.[1]
29h Not specifiedNot specifiedAn ester derivative of 32h, it shows marked inhibition of cell growth in prostate cancer cell lines.[1]
SGC-CBP30 ~0.074 (in-house)Not specifiedA known CBP bromodomain inhibitor used as a reference compound.[1]

Experimental Protocols

General Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives

The synthesis of the target bromodomain inhibitors starting from an indole core typically involves a multi-step process. The following is a generalized protocol based on the reported synthesis of CBP/EP300 inhibitors.

Step 1: N-Acetylation of the Indole Ring

  • To a solution of the appropriately substituted 1H-indole in a suitable solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) portion-wise at 0 °C.

  • Stir the mixture for a specified time (e.g., 30 minutes) at room temperature.

  • Add acetyl chloride or acetic anhydride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to proceed at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1-(1H-indol-1-yl)ethanone intermediate.

Step 2: Functionalization and Derivatization Further modifications of the 1-(1H-indol-1-yl)ethanone scaffold are performed to explore the structure-activity relationship (SAR). This may involve substitutions at various positions of the indole ring. A representative example is the synthesis of the potent inhibitor 32h, which involves several steps to build the final molecule. The detailed synthesis for each specific derivative can be found in the supporting information of the source publication.[1]

AlphaScreen Assay for IC50 Determination

The inhibitory potency of the synthesized compounds against the CBP bromodomain was determined using the AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology.

  • Reagents and Setup : The assay mixture contains the biotinylated histone H4 peptide (AcK5, 8, 12, 16), the GST-tagged CBP bromodomain protein, streptavidin-coated donor beads, and anti-GST acceptor beads.

  • Procedure :

    • Add the GST-tagged CBP bromodomain protein and the biotinylated histone H4 peptide to the wells of a 384-well plate containing the test compounds at varying concentrations.

    • Incubate the mixture at room temperature for a specified period (e.g., 30 minutes).

    • Add the streptavidin-coated donor beads and anti-GST acceptor beads to the wells.

    • Incubate the plate in the dark at room temperature for a further period (e.g., 1 hour).

  • Data Acquisition : Read the plate on an AlphaScreen-compatible plate reader. The IC50 values are calculated by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of bromodomain inhibitors starting from a 1H-indole precursor.

G cluster_synthesis Synthesis Workflow indole Substituted 1H-Indole na_acetylation N-Acetylation (e.g., AcCl, Base) indole->na_acetylation ethanone 1-(1H-indol-1-yl)ethanone Intermediate na_acetylation->ethanone functionalization Further Functionalization (e.g., coupling reactions) ethanone->functionalization inhibitor Final Bromodomain Inhibitor functionalization->inhibitor

Caption: Generalized synthetic route to 1-(1H-indol-1-yl)ethanone-based bromodomain inhibitors.

Mechanism of Action

The synthesized 1-(1H-indol-1-yl)ethanone derivatives act as competitive inhibitors of the CBP/EP300 bromodomains. They occupy the acetyl-lysine binding pocket, thereby preventing the recruitment of these transcriptional co-activators to chromatin. This leads to the downregulation of target oncogenes, such as the androgen receptor (AR) and its target genes in the context of prostate cancer.[1]

G cluster_moa Mechanism of Action inhibitor 1-(1H-indol-1-yl)ethanone Derivative cbp_ep300 CBP/EP300 Bromodomain inhibitor->cbp_ep300 Binds to inhibition Inhibition binding Binding cbp_ep300->binding acetyl_lysine Acetylated Lysine (on Histones) acetyl_lysine->binding gene_transcription Target Gene Transcription (e.g., AR, PSA) binding->gene_transcription Promotes binding->gene_transcription inhibition->binding Blocks downregulation Downregulation inhibition->downregulation Leads to

Caption: Inhibition of CBP/EP300 by 1-(1H-indol-1-yl)ethanone derivatives disrupts gene transcription.

This compound serves as a promising starting point for the development of potent and selective bromodomain inhibitors. The derivatives targeting CBP/EP300 have shown significant potential in preclinical models of castration-resistant prostate cancer by downregulating the expression of key oncogenes.[1] Further optimization of this scaffold could lead to the discovery of novel therapeutics for a range of diseases driven by epigenetic dysregulation.

References

Application Notes and Protocols for the N-alkylation of 1-(1H-indol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 1-(1H-indol-7-yl)ethanone, a key synthetic transformation for the derivatization of the indole scaffold in drug discovery and medicinal chemistry. The following protocol is a standard and robust method employing a strong base and an alkyl halide in an anhydrous polar aprotic solvent.

Introduction

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents.[1] The functionalization of the indole nitrogen, known as N-alkylation, is a fundamental strategy to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of indole-containing compounds. This protocol details a widely used method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent in N,N-dimethylformamide (DMF).

Reaction Principle

The N-alkylation of an indole proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the indole nitrogen to form a nucleophilic indolate anion. Subsequently, this anion undergoes a nucleophilic substitution reaction (typically SN2) with an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated indole product.[2] The choice of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF facilitates the complete deprotonation of the indole N-H.[3][4]

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound. The specific alkylating agent, reaction time, and temperature may require optimization depending on the substrate's reactivity.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1–0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1–1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the indolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0–1.2 eq) dropwise to the flask.

  • Reaction Monitoring: The reaction can be stirred at room temperature or gently heated (e.g., 40-60 °C) if necessary. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound derivative.

Data Summary

The following table summarizes the typical quantitative parameters for the N-alkylation of an indole substrate. These values should be considered as a starting point and may require optimization for this compound.

ParameterValue/RangeNotes
Substrate Concentration 0.1–0.5 MIn anhydrous DMF or THF.[3]
Base (NaH) Stoichiometry 1.1–1.5 equivalentsAn excess is used to ensure complete deprotonation.[3]
Alkylating Agent Stoichiometry 1.0–1.2 equivalentsA slight excess is often used to drive the reaction to completion.[3]
Deprotonation Temperature 0 °C to Room TemperatureInitial addition at 0°C for safety, followed by warming.[3]
Alkylation Temperature Room Temperature to 80 °CCan be heated to increase the reaction rate.[3]
Reaction Time 1–24 hoursHighly dependent on the reactivity of the alkylating agent and substrate.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the N-alkylation of this compound.

experimental_workflow Experimental Workflow for N-Alkylation start Start: Flame-dried flask under inert atmosphere add_indole Add this compound and anhydrous DMF start->add_indole cool_0C_1 Cool to 0 °C add_indole->cool_0C_1 add_NaH Add NaH portion-wise (Caution: H₂ evolution) cool_0C_1->add_NaH stir_deprotonation Stir at 0 °C, then warm to RT add_NaH->stir_deprotonation cool_0C_2 Cool to 0 °C stir_deprotonation->cool_0C_2 add_alkyl_halide Add alkylating agent dropwise cool_0C_2->add_alkyl_halide react Stir at RT or heat (Monitor by TLC) add_alkyl_halide->react cool_0C_3 Cool to 0 °C react->cool_0C_3 quench Quench with sat. aq. NH₄Cl cool_0C_3->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry_concentrate Dry over Na₂SO₄ and concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Pure N-alkylated product purify->end

Caption: Workflow for the N-alkylation of this compound.

Alternative N-Alkylation Methods

While the NaH/DMF system is robust, other conditions can be employed for the N-alkylation of indoles, which may be advantageous in certain contexts, such as for substrates sensitive to strong bases or to improve regioselectivity.

  • Phase-Transfer Catalysis: Using a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be a milder alternative to NaH.[6]

  • Copper-Catalyzed Alkylation: Copper catalysts can be used for the N-alkylation of indoles with various alkylating agents, including N-tosylhydrazones, under specific conditions.[7]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols, but it often requires electron-withdrawing groups on the indole ring to increase the acidity of the N-H bond.[7]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can quench the base and the indolate anion.[3] Incomplete deprotonation can also be a cause; consider increasing the amount of base or the deprotonation time. Steric hindrance in either the indole or the alkylating agent can also reduce the reaction rate.[3]

  • Side Reactions: The primary side reaction is C3-alkylation. While N-alkylation is generally favored, the reaction conditions can influence the regioselectivity. Using a more polar solvent like DMF tends to favor N-alkylation.[3]

  • Reaction Monitoring: It is crucial to monitor the reaction by TLC to determine the optimal reaction time and to avoid the formation of degradation products, as indoles can be unstable under strongly basic conditions or at high temperatures for extended periods.[3]

By following this detailed protocol and considering the provided optimization strategies, researchers can effectively perform the N-alkylation of this compound for the synthesis of novel derivatives for various applications in drug discovery and development.

References

Application Notes and Protocols for the Purification of 7-Acetylindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetylindole is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active compounds. The synthesis of 7-acetylindole, like many organic reactions, often yields a crude product containing impurities such as starting materials, byproducts, and residual reagents. Effective purification is crucial to obtain a compound of high purity for subsequent biological assays, structural analysis, and further synthetic modifications. Column chromatography, particularly using silica gel, is a standard and effective method for the purification of moderately polar compounds like 7-acetylindole.

This document provides a detailed protocol and application notes for the purification of 7-acetylindole using silica gel column chromatography. The provided methodologies are based on established practices for the purification of indole derivatives.

Physicochemical Properties of 7-Acetylindole

A summary of the key physicochemical properties of 7-acetylindole is presented below. These properties are essential for developing an appropriate chromatography protocol.

PropertyValueReference
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol [1]
Appearance Expected to be a solid at room temperature
Polarity 7-Acetylindole is a polar molecule due to the presence of the carbonyl group and the N-H group of the indole ring.
Solubility Soluble in moderately polar to polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane.

Experimental Protocols

This section details the recommended methodology for the purification of 7-acetylindole by silica gel column chromatography. The protocol is divided into three main stages: Thin Layer Chromatography (TLC) for solvent system optimization, column preparation, and the chromatographic separation process.

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to identify a suitable mobile phase (eluent) using TLC. The ideal solvent system will provide a good separation between 7-acetylindole and any impurities, with the 7-acetylindole spot having a retention factor (Rf) of approximately 0.2-0.4.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Crude 7-acetylindole sample

Procedure:

  • Dissolve a small amount of the crude 7-acetylindole mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary spotter, carefully spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Prepare a developing chamber with a small amount of a trial solvent system. A good starting point is a mixture of a non-polar and a moderately polar solvent, for example, 4:1 hexane:ethyl acetate.

  • Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm). Most indole derivatives are UV-active.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Adjust the polarity of the solvent system to achieve an Rf value of 0.2-0.4 for the 7-acetylindole spot, ensuring it is well-separated from other spots.

    • If the Rf is too high, decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).

    • If the Rf is too low, increase the polarity of the mobile phase (increase the proportion of the polar solvent).

Table of Exemplary Solvent Systems for Indole Derivatives:

Compound TypeStationary PhaseMobile PhaseReference
7-Azaindole derivativeSilica GelEthyl acetate/Hexanes (1:1)[2]
7-Iodo-1H-indole-3-carbonitrileSilica GelToluene/Ethyl acetate (9:1)[3]
General Indole DerivativesSilica GelEther/Petroleum Ether[4]
Indole-3-acetic acid derivativesSilica GelEthyl acetate/Petroleum Ether (1:19)[5]
Column Chromatography Protocol

Once an optimal solvent system has been determined by TLC, you can proceed with the column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Optimized mobile phase from TLC analysis

  • Crude 7-acetylindole sample

  • Collection tubes or flasks

Procedure:

  • Column Preparation (Slurry Packing Method): a. Secure the chromatography column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). The amount of silica gel should be 50-100 times the weight of the crude sample. d. Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles. e. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. f. Add a thin protective layer of sand on top of the silica gel bed. g. Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading: a. Dissolve the crude 7-acetylindole in a minimal amount of the mobile phase or a slightly more polar solvent. b. Carefully apply the dissolved sample to the top of the silica gel bed using a pipette. c. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection: a. Begin eluting the column with the mobile phase determined from your TLC analysis. b. Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column. c. Collect the eluent in a series of labeled fractions (e.g., in test tubes or small flasks). d. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute more strongly adsorbed compounds.

  • Fraction Analysis: a. Monitor the composition of the collected fractions by TLC. b. Spot each fraction (or a selection of fractions) on a TLC plate and develop it in the chromatography solvent system. c. Identify the fractions containing the pure 7-acetylindole. d. Combine the pure fractions.

  • Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 7-acetylindole.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of 7-acetylindole by column chromatography.

G Workflow for Column Chromatography Purification of 7-Acetylindole cluster_0 Method Development cluster_1 Column Chromatography cluster_2 Analysis and Isolation A Crude 7-Acetylindole Sample B Dissolve in Solvent A->B C Spot on TLC Plate B->C D Develop TLC in Trial Solvent System C->D E Visualize under UV Light D->E F Calculate Rf Value E->F G Optimize Solvent System (Rf ~ 0.2-0.4) F->G G->D Adjust Polarity K Elute with Optimized Solvent System G->K Use Optimized System H Prepare Silica Gel Slurry I Pack Column H->I J Load Sample I->J J->K L Collect Fractions K->L M Analyze Fractions by TLC L->M N Combine Pure Fractions M->N O Evaporate Solvent N->O P Purified 7-Acetylindole O->P

Caption: Workflow for the purification of 7-acetylindole.

Signaling Pathway Diagram (Illustrative)

While 7-acetylindole itself is not a signaling molecule, indole-containing compounds are known to interact with various biological pathways. The following is an illustrative diagram of a hypothetical signaling pathway where an indole derivative might act as an inhibitor.

G Hypothetical Signaling Pathway Inhibition by an Indole Derivative Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes 7-Acetylindole_Derivative 7-Acetylindole_Derivative 7-Acetylindole_Derivative->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase by a 7-acetylindole derivative.

References

Application Note: A Systematic Approach to the Development of a Stability-Indicating HPLC Method for 1-(1H-indol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the development of a robust, reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(1H-indol-7-yl)ethanone. This indole derivative is a key structural motif in medicinal chemistry. The described workflow details a systematic approach, including physicochemical property assessment, column and mobile phase selection, and optimization of chromatographic parameters. The final method is suitable for use in research and quality control environments. All data is presented in clear tabular format, and logical workflows are illustrated using diagrams to guide the analyst.

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound, featuring a ketone functional group on the indole ring, represents an important building block for more complex molecules. Related indole-ethanone structures have been identified as promising inhibitors of the CBP/EP300 bromodomain, a target for the treatment of castration-resistant prostate cancer. The accurate and reliable quantification of such compounds is therefore critical during synthesis, formulation, and stability testing.

This application note presents a detailed protocol for developing a simple, accurate, and precise RP-HPLC method for this compound. The methodology follows a logical progression from initial scouting runs to a final, optimized condition suitable for routine analysis.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for logical method development. Key properties for this compound are summarized below. The compound's aromaticity and moderate polarity, along with its poor aqueous solubility, make it an ideal candidate for reverse-phase chromatography.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for HPLC Method
Molecular Formula C₁₀H₉NO---
Molecular Weight 159.18 g/mol [3]Used for concentration calculations.
Structure Indole ring with an ethanone groupAromatic structure suggests strong UV absorbance.
Solubility Limited in water; soluble in organic solvents like Methanol, Acetonitrile.[3]Methanol or Acetonitrile are suitable diluents for stock and working standard preparation.
UV Absorbance Indole core absorbs UV light.UV detection is an appropriate technique. λmax should be determined experimentally.

Experimental Protocols

Apparatus and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Reagents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffers: HPLC-grade Formic Acid (FA).

  • Water: Deionized or HPLC-grade water.

  • Analyte: this compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile or Methanol as the organic mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to prepare a working standard solution.

HPLC Method Development Workflow

The development process follows a systematic workflow to efficiently arrive at an optimal and robust analytical method. This process involves selecting the initial parameters, scouting for the best mobile phase and column, and finally optimizing the conditions for the best chromatographic performance.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment & Setup cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Property Review (Solubility, pKa, UV Spectra) B Initial Column Selection (e.g., C18, 150x4.6mm, 5µm) A->B C Wavelength Selection (Determine λmax via PDA Scan) B->C D Mobile Phase Screening (Test ACN vs. MeOH) (Test different pH modifiers) C->D Setup HPLC E Initial Gradient Run (e.g., 5-95% B over 20 min) D->E Inject Standard F Gradient Slope Optimization (Adjust time and %B range) E->F Evaluate Peak Shape & Retention G Parameter Refinement (Flow Rate, Column Temp.) F->G Iterate for Resolution & Runtime H Method Validation (ICH Q2R1) (Linearity, Accuracy, Precision) G->H Lock Final Conditions I Final Method Report H->I

Caption: Logical workflow for systematic HPLC method development.

Results and Discussion

Wavelength Selection

The standard solution (100 µg/mL) was injected and a PDA scan was performed from 200-400 nm. The UV spectrum of this compound showed a maximum absorbance (λmax) at approximately 282 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Mobile Phase Scouting

To select the optimal mobile phase, four different compositions were tested using a generic gradient of 10-90% organic solvent over 15 minutes on a C18 column at a flow rate of 1.0 mL/min. The results are summarized in Table 2.

Table 2: Mobile Phase Scouting Results

Mobile Phase (Aqueous:Organic)Retention Time (min)Tailing FactorTheoretical PlatesObservations
0.1% FA : ACN8.521.19800Good peak shape, stable baseline.
0.1% FA : MeOH9.881.37500Broader peak, longer retention.

Acetonitrile (ACN) provided a sharper peak, better efficiency (higher theoretical plates), and a shorter run time compared to Methanol (MeOH). Therefore, 0.1% Formic Acid in water and Acetonitrile were chosen as the mobile phases for further optimization.

Gradient Optimization and Final Method

A scouting gradient of 10-90% ACN over 15 minutes confirmed the elution of the analyte. The gradient was then optimized to reduce the run time while maintaining good peak shape and resolution from any potential impurities. The final optimized method parameters are presented in Table 3.

Table 3: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
8.0
8.1
10.0
10.1
12.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 282 nm
Injection Volume 10 µL
Expected Retention Time ~ 6.2 minutes

Relevance in Drug Discovery

As previously mentioned, derivatives of indole-ethanone are being explored as inhibitors of histone acetyltransferases (HATs) like CBP/EP300. These enzymes play a crucial role in epigenetic regulation by acetylating histone proteins, which leads to chromatin relaxation and gene transcription. Inhibiting this process is a promising strategy in cancer therapy. An accurate analytical method is essential for the development of such inhibitors.

Caption: Role of CBP/EP300 inhibitors in gene transcription.

Conclusion

A systematic and logical approach to HPLC method development resulted in a robust and efficient analytical method for this compound. The final optimized method, utilizing a C18 column with a water/acetonitrile gradient containing 0.1% formic acid, provides excellent peak shape and sensitivity for the analyte. This application note serves as a detailed protocol for researchers and scientists, enabling reliable quantification of this compound in various stages of drug development and quality control.

References

Application Notes and Protocols for the Preparation of 1-(1H-indol-7-yl)ethanone Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and derivatization of a library of compounds based on the 1-(1H-indol-7-yl)ethanone scaffold. These protocols are designed to facilitate Structure-Activity Relationship (SAR) studies aimed at the discovery and optimization of novel therapeutic agents.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Functionalization at the C7 position of the indole ring offers a vector for molecular exploration that can significantly influence the pharmacological profile of the resulting compounds. This application note focuses on the preparation of derivatives of this compound, a key intermediate for the development of novel kinase inhibitors, among other potential therapeutic targets. The systematic derivatization of this scaffold at various positions will enable a thorough investigation of the SAR, guiding the design of more potent and selective drug candidates.

Synthesis of the Core Scaffold: this compound

The regioselective synthesis of this compound can be achieved through a directed ortho-metalation (DoM) strategy. This approach allows for the specific functionalization of the C7 position of the indole ring, which is often challenging to achieve via classical electrophilic substitution reactions that typically favor the C3 position.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the principles of directed ortho-metalation of N-protected indoles.

Step 1: N-Protection of Indole

  • To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a suitable protecting group precursor, for example, di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) for Boc-protection, or a silyl chloride like triisopropylsilyl chloride (TIPSCl, 1.2 eq) for silyl-protection.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-protected indole.

Step 2: Directed ortho-Metalation and Acetylation

  • To a solution of the N-protected indole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong lithium base such as sec-butyllithium (s-BuLi, 1.3 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete deprotonation at the C7 position.

  • Add N,N-dimethylacetamide (DMA, 1.5 eq) as the acetylating agent to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-protected this compound.

Step 3: N-Deprotection

  • For Boc-protected indole: Dissolve the N-Boc-7-acetylindole (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v) at 0 °C. Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material. Carefully neutralize the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give this compound.

  • For silyl-protected indole: Dissolve the N-silyl-7-acetylindole (1.0 eq) in anhydrous THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq). Stir at room temperature for 1-2 hours. Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to afford the final product.

  • Purify the crude this compound by flash column chromatography or recrystallization.

G Indole Indole N_Protected_Indole N-Protected Indole Indole->N_Protected_Indole Protection (e.g., Boc₂O) Metalated_Indole C7-Metalated Indole N_Protected_Indole->Metalated_Indole DoM (s-BuLi, -78°C) N_Protected_7_Acetylindole N-Protected This compound Metalated_Indole->N_Protected_7_Acetylindole Acetylation (DMA) Final_Product This compound N_Protected_7_Acetylindole->Final_Product Deprotection (e.g., TFA)

Synthetic workflow for the preparation of the this compound core.

Protocol for the Preparation of Derivatives for SAR Studies

To build a comprehensive SAR, modifications will be introduced at three key positions: the indole nitrogen (N1), the benzene ring (C4, C5, C6), and the acetyl group at C7.

A. Derivatization at the Indole Nitrogen (N1-Alkylation/Arylation)

Experimental Protocol: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (R-X, where X is a leaving group like Br, I, or OTs; 1.1 eq).

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-alkylated derivative.

B. Derivatization of the Benzene Ring (via Suzuki-Miyaura Coupling)

To introduce diversity on the benzene part of the indole, a halogenated precursor, such as 1-(5-bromo-1H-indol-7-yl)ethanone, is required. This can be synthesized from 5-bromoindole using the directed ortho-metalation protocol described above.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the N-protected 1-(5-bromo-1H-indol-7-yl)ethanone (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Purge the vessel with an inert gas (e.g., Argon) and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Perform N-deprotection as described previously to obtain the final C5-arylated derivative.

C. Modification of the Acetyl Group

1. Reduction to an Alcohol

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction for 1-2 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography to yield the corresponding alcohol.

2. Conversion to an Alkene (Wittig Reaction)

Experimental Protocol:

  • Prepare the phosphonium ylide by treating the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF at 0 °C to room temperature.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by flash chromatography to isolate the alkene derivative.

G cluster_core Core Scaffold cluster_derivatization Derivatization Strategies cluster_products Derivative Library Core This compound N1_Alkylation N1-Alkylation/ Arylation Core->N1_Alkylation C5_Coupling C5-Suzuki Coupling (from 5-bromo precursor) Core->C5_Coupling Acetyl_Mod Acetyl Group Modification Core->Acetyl_Mod N1_Deriv N1-Substituted Derivatives N1_Alkylation->N1_Deriv C5_Deriv C5-Substituted Derivatives C5_Coupling->C5_Deriv C7_Deriv C7-Modified Derivatives Acetyl_Mod->C7_Deriv

Logical workflow for generating a library of this compound derivatives.

Data Presentation for SAR Studies

A systematic SAR study requires the organization of synthetic and biological data in a clear and comparable format. The following table provides a template for summarizing the data for the synthesized derivatives.

Compound IDR¹ (N1-substituent)R⁵ (C5-substituent)R⁷ (C7-substituent)Yield (%)Biological Activity (e.g., IC₅₀, µM)
1 HH-C(O)CH₃-[Baseline Activity]
2a -CH₃H-C(O)CH₃
2b -CH₂PhH-C(O)CH₃
3a H-Ph-C(O)CH₃
3b H-4-MeOPh-C(O)CH₃
4a HH-CH(OH)CH₃
4b HH-C(=CH₂)CH₃
..................

Mandatory Visualizations

The following diagram illustrates the general logic of an SAR study, where different parts of the lead compound are systematically modified to understand their contribution to biological activity.

SAR_Logic Lead Lead Compound: this compound R¹ (N1) R⁵ (C5) R⁷ (C7-acetyl) Mod_R1 Modify R¹ (N-alkylation) Lead:r1->Mod_R1 Mod_R5 Modify R⁵ (Suzuki Coupling) Lead:r5->Mod_R5 Mod_R7 Modify R⁷ (Acetyl Group) Lead:r7->Mod_R7 SAR_R1 Effect of N1-substituent Mod_R1->SAR_R1 SAR_R5 Effect of C5-substituent Mod_R5->SAR_R5 SAR_R7 Effect of C7-substituent Mod_R7->SAR_R7

Logical relationship in an SAR study of this compound derivatives.

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and systematic derivatization of the this compound scaffold. By employing these methods, researchers can generate a diverse library of analogs for comprehensive SAR studies. The resulting data, when organized and analyzed as suggested, will be instrumental in identifying key structural features that govern biological activity, thereby accelerating the development of novel and effective therapeutic agents.

Large-scale synthesis considerations for 7-acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

An overview of scalable synthetic strategies for 7-acetylindole is presented, targeting researchers and professionals in drug development. Given the challenges of regioselectivity in direct indole acylation, which typically favors the C3 position, this document details two primary, scalable routes to achieve C7-acetylation: a modern directed C-H activation approach and a classical method starting from a pre-functionalized intermediate.

Route 1: Directed C7-Acylation of N-Acylindoline

This contemporary strategy leverages a directing group to achieve high regioselectivity in C-H functionalization. The process involves the palladium-catalyzed C7-acylation of an N-acylindoline, which is subsequently aromatized to yield the target 7-acetylindole. This method has been demonstrated on a gram scale and offers a direct approach to functionalizing the indole core at the challenging C7 position.[1][2]

Synthetic Workflow: Directed C-H Acylation

The overall process begins with the protection and reduction of indole to N-acylindoline, followed by the key palladium-catalyzed C7-acylation, and concludes with aromatization to the final product.

Workflow for Directed C7-Acylation Route Indole Indole NAcylindoline N-Acylindoline Indole->NAcylindoline Protection & Reduction C7Acylindoline 7-Acetyl-N-acylindoline NAcylindoline->C7Acylindoline Pd-Catalyzed C-H Acylation AcylatingAgent Acylating Agent (e.g., 1,2-Diketone) AcylatingAgent->C7Acylindoline Product 7-Acetylindole C7Acylindoline->Product Aromatization & Deprotection

Caption: Overall workflow for the Directed C7-Acylation Route.
Experimental Protocols

Protocol 1.1: Palladium-Catalyzed C7-Acylation of N-Pivaloylindoline This protocol is adapted from the gram-scale synthesis reported by Gong and colleagues.[2] It utilizes an easily removable pivaloyl directing group and biacetyl as the acetyl source.

  • Reaction Setup: To a dried, multi-neck, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add N-pivaloylindoline (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 equiv.), and norbornene (NBE, 0.5 equiv.).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent. Follow with the addition of biacetyl (acetylating agent, 2.0 equiv.) and silver carbonate (Ag₂CO₃, oxidant, 2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and silver salts, washing the pad with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield 7-acetyl-1-pivaloylindoline.

Protocol 1.2: Aromatization to 7-Acetylindole The 7-acetyl-1-pivaloylindoline intermediate is aromatized to the corresponding indole.

  • Reaction Setup: Dissolve the 7-acetyl-1-pivaloylindoline (1.0 equiv.) from the previous step in a suitable solvent such as toluene or dioxane in a flask equipped with a stirrer and condenser.

  • Oxidant Addition: Add an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0-3.0 equiv.).

  • Reaction Execution: Heat the mixture to reflux (around 100-110 °C) for 4-8 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and filter to remove any precipitated solids. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The pivaloyl group may be cleaved under these conditions or may require a subsequent hydrolysis step (e.g., with NaOH in methanol/water). Purify the final product by column chromatography or recrystallization to obtain pure 7-acetylindole.

Data Presentation: C7-Acylation Reaction Parameters
ParameterConditionYield (%)Reference
Substrate N-Pivaloylindoline75%[2]
Catalyst Pd(OAc)₂ (1 mol%)75% (gram scale)[2]
Acyl Source Biacetyl (2.0 equiv.)[2]
Oxidant Ag₂CO₃ (2.0 equiv.)[2]
Additive Norbornene (0.5 equiv.)[2]
Solvent 1,2-Dichloroethane (DCE)[2]
Temperature 100 °C[2]
Time 24 h[2]

Route 2: Classical Synthesis via Indole-7-Carboxylic Acid

This classical and robust approach involves the synthesis of a key intermediate, indole-7-carboxylic acid, which is then converted into the target ketone. The Fischer indole synthesis is a reliable method for preparing the indole-7-carboxylic acid intermediate on a large scale.

Synthetic Workflow: Classical Route

This multi-step synthesis starts from a commercially available substituted phenylhydrazine, proceeds through the key indole-7-carboxylic acid intermediate, and finishes with the formation of the acetyl group.

Workflow for Classical Synthesis Route Start 2-Hydrazinobenzoic Acid + Pyruvic Acid IndoleAcid Indole-7-carboxylic Acid Start->IndoleAcid Fischer Indole Synthesis WeinrebAmide Weinreb Amide of Indole-7-carboxylic Acid IndoleAcid->WeinrebAmide Amide Coupling Product 7-Acetylindole WeinrebAmide->Product Grignard Reaction

References

Application Notes and Protocols: The Use of 1-(1H-indol-7-yl)ethanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the indole scaffold, with a specific focus on 1-(1H-indol-7-yl)ethanone and its close analogs, in fragment-based drug discovery (FBDD). This document details potential applications, experimental protocols for hit identification and validation, and data interpretation.

Introduction to this compound in FBDD

The indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for FBDD campaigns. This compound, a small, synthetically accessible fragment, presents a valuable starting point for exploring chemical space around various protein targets. While specific public domain data on the screening of this compound is limited, the closely related isomer, 1-(1H-indol-1-yl)ethanone, has served as a successful starting fragment for the development of potent inhibitors, demonstrating the potential of this fragment class.

Case Study: 1-(1H-indol-1-yl)ethanone Derivatives as CBP/EP300 Bromodomain Inhibitors

A notable example of the successful application of an indole ethanone fragment is the discovery of inhibitors for the bromodomains of the transcriptional coactivators CBP and EP300.[1] Starting from a fragment-based virtual screen, derivatives of 1-(1H-indol-1-yl)ethanone were identified and optimized to yield potent and selective inhibitors of the CBP/EP300 bromodomains, which are implicated in cancer and inflammatory diseases.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of key 1-(1H-indol-1-yl)ethanone derivatives against the CBP bromodomain, as determined by the AlphaScreen assay.[1]

Compound IDModification from Parent FragmentCBP Bromodomain IC50 (µM)
Parent Fragment Analog 1-(1H-indol-1-yl)ethanone scaffold> 100 (Estimated)
Optimized Compound (32h) Extensive modification of the indole core0.037
SGC-CBP30 (Reference) Known CBP bromodomain inhibitor~0.074 (in-house)

Data is sourced from a study on 1-(1H-indol-1-yl)ethanone derivatives and is presented here as a relevant example for the potential of the indole ethanone scaffold.[1]

Target Highlight: Matrix Metalloproteinase-13 (MMP-13)

The indole scaffold has also been successfully employed in the fragment-based discovery of inhibitors for Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis and cancer. While not specifically starting with this compound, this demonstrates the broader applicability of indole fragments.

Signaling Pathway Diagrams

CBP/EP300 Signaling Pathway

The CREB-binding protein (CBP) and its homolog EP300 are histone acetyltransferases that act as transcriptional co-activators in numerous signaling pathways, including the NF-κB and p53 pathways, which are critical in inflammation and cancer.

CBP_EP300_Pathway cluster_transcription Transcriptional Regulation cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines IKK IKK Inflammatory Cytokines->IKK DNA Damage DNA Damage p53 activation p53 activation DNA Damage->p53 activation NF-kB NF-kB IKK->NF-kB p53 p53 p53 activation->p53 CBP_EP300 CBP/EP300 NF-kB->CBP_EP300 p53->CBP_EP300 Histone Acetylation Histone Acetylation CBP_EP300->Histone Acetylation Gene Expression (Inflammation, Survival) Gene Expression (Inflammation, Survival) Histone Acetylation->Gene Expression (Inflammation, Survival) Cell Cycle Arrest, Apoptosis Cell Cycle Arrest, Apoptosis Histone Acetylation->Cell Cycle Arrest, Apoptosis

Caption: CBP/EP300 in Inflammatory and DNA Damage Signaling.

MMP-13 Signaling Pathway

MMP-13 expression is regulated by various signaling pathways, including the MAPK and Wnt/β-catenin pathways, which are often dysregulated in arthritis and cancer.

MMP13_Pathway cluster_stimulus Stimuli cluster_pathways Signaling Pathways cluster_transcription_factors Transcription Factors cluster_gene_expression Gene Expression cluster_cellular_response Cellular Response Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) MAPK Cascade (ERK, JNK, p38) MAPK Cascade (ERK, JNK, p38) Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α)->MAPK Cascade (ERK, JNK, p38) Growth Factors Growth Factors Wnt/β-catenin Pathway Wnt/β-catenin Pathway Growth Factors->Wnt/β-catenin Pathway AP-1 (c-Fos/c-Jun) AP-1 (c-Fos/c-Jun) MAPK Cascade (ERK, JNK, p38)->AP-1 (c-Fos/c-Jun) β-catenin/TCF/LEF β-catenin/TCF/LEF Wnt/β-catenin Pathway->β-catenin/TCF/LEF MMP13_Gene MMP-13 Gene AP-1 (c-Fos/c-Jun)->MMP13_Gene β-catenin/TCF/LEF->MMP13_Gene Extracellular Matrix Degradation Extracellular Matrix Degradation MMP13_Gene->Extracellular Matrix Degradation

Caption: Regulation of MMP-13 Gene Expression.

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign, adaptable for screening fragments like this compound.

Fragment Screening Workflow

FBDD_Workflow Fragment_Library Fragment Library (including this compound) Primary_Screening Primary Screening (e.g., SPR, NMR, Thermal Shift) Fragment_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Orthogonal_Validation Orthogonal Validation (e.g., ITC, AlphaScreen) Hit_Identification->Orthogonal_Validation Validated_Hits Validated Hits Orthogonal_Validation->Validated_Hits Structural_Biology Structural Biology (X-ray Crystallography, NMR) Validated_Hits->Structural_Biology Fragment_Elaboration Fragment Elaboration & Structure-Guided Design Structural_Biology->Fragment_Elaboration Lead_Compound Lead Compound Fragment_Elaboration->Lead_Compound

Caption: A typical workflow for fragment-based drug discovery.

Protocol 1: AlphaScreen Assay for CBP Bromodomain Inhibition

This protocol is adapted from the methodology used to identify 1-(1H-indol-1-yl)ethanone derivatives as CBP bromodomain inhibitors.[1]

Objective: To quantitatively measure the inhibition of the interaction between the CBP bromodomain and an acetylated histone H3 peptide by a fragment or compound.

Materials:

  • Recombinant His-tagged CBP bromodomain

  • Biotinylated histone H3 acetylated peptide (e.g., H3K27ac)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-His-coated Acceptor beads (PerkinElmer)

  • Assay buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

  • 384-well white opaque microplates

  • Test fragments/compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare a solution of His-tagged CBP bromodomain and biotinylated histone H3 peptide in assay buffer.

  • Add the test fragment/compound at various concentrations to the wells of the 384-well plate.

  • Add the protein-peptide mixture to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add a suspension of anti-His Acceptor beads and incubate for 60 minutes at room temperature in the dark.

  • Add a suspension of Streptavidin Donor beads and incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: To detect the binding of low molecular weight fragments to an immobilized protein target and estimate binding affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified protein target

  • Running buffer: HBS-EP+ (or similar), with 1-5% DMSO

  • Fragment library dissolved in running buffer

Procedure:

  • Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified protein target over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Inject a high concentration (typically 100-500 µM) of each fragment over both the target and reference flow cells.

    • Monitor the change in response units (RU) to detect binding.

    • A positive "hit" is identified by a significant and specific increase in RU on the target flow cell compared to the reference.

  • Affinity Determination (for hits):

    • Perform a dose-response experiment by injecting a series of concentrations of the hit fragment.

    • Measure the steady-state binding response (Req) at each concentration.

    • Plot Req against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 3: X-ray Crystallography for Protein-Fragment Complex

Objective: To determine the three-dimensional structure of a fragment bound to its protein target, enabling structure-guided drug design.

Materials:

  • Purified protein target

  • Validated fragment hit

  • Crystallization screening kits

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is often required for fragment complexes)

Procedure:

  • Co-crystallization:

    • Incubate the purified protein with a 2-5 fold molar excess of the fragment.

    • Set up crystallization trials using various screening conditions (e.g., hanging drop or sitting drop vapor diffusion).

  • Soaking (alternative to co-crystallization):

    • Grow apo-protein crystals.

    • Prepare a soaking solution containing the fragment dissolved in a cryoprotectant-compatible buffer.

    • Transfer the apo-crystals to the soaking solution for a defined period (minutes to hours).

  • Data Collection:

    • Mount a single crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement if a homologous structure is available.

    • Build and refine the protein-fragment complex model, paying close attention to the electron density for the bound fragment.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Side Products in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common and unexpected issues encountered during this versatile reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data, and visualizations to aid in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the primary contributing factors?

A1: Low yields or reaction failure in the Fischer indole synthesis can be attributed to several critical factors:

  • Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl compound plays a pivotal role. Electron-donating groups on the carbonyl component, for instance, can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1] This is a known challenge, particularly in the synthesis of 3-aminoindoles.[1]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl starting material can sterically hinder the key cyclization step.[1]

  • Inappropriate Acid Catalyst: The choice of acid catalyst (both type and concentration) is crucial and often requires empirical optimization for each specific substrate pair.[1]

  • Reaction Conditions: The synthesis is highly sensitive to temperature and reaction time. Suboptimal conditions can lead to decomposition of starting materials, intermediates, or the final product.[1]

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can introduce competing side reactions, significantly lowering the yield of the desired indole.[1]

Q2: I am observing the formation of multiple products in my reaction. What are the most common side products?

A2: The formation of side products is a frequent issue in the Fischer indole synthesis. The most commonly observed byproducts include:

  • Aldol Condensation Products: Under acidic conditions, aldehydes and ketones possessing α-hydrogens can undergo self-condensation, leading to aldol-type byproducts.[1]

  • Regioisomers: The use of unsymmetrical ketones will often lead to the formation of two different regioisomeric indoles. The ratio of these isomers is highly dependent on the reaction conditions, particularly the acid catalyst and its concentration.[2]

  • Products from N-N Bond Cleavage: A significant competing pathway, especially with electron-donating substituents on the carbonyl compound, is the cleavage of the N-N bond of the hydrazone intermediate. This can lead to the formation of aniline derivatives and other fragmentation products.[1]

  • Friedel-Crafts Type Products: The strongly acidic conditions can promote unwanted electrophilic aromatic substitution reactions if other aromatic rings are present in the substrates.

Troubleshooting Guide

Issue 1: Formation of Regioisomers with Unsymmetrical Ketones

Q: I am using an unsymmetrical ketone and obtaining a mixture of two indole regioisomers. How can I control the regioselectivity of the reaction?

A: Controlling the regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a well-known challenge. The outcome is primarily influenced by the choice and concentration of the acid catalyst, as this affects the stability of the intermediate enamines.

Troubleshooting Workflow for Regioselectivity

G start Mixture of Regioisomers Observed acid_catalyst Vary Acid Catalyst and Concentration start->acid_catalyst strong_acid Use Strong Acid (e.g., high % P₂O₅ in H₃PO₄, methanesulfonic acid) acid_catalyst->strong_acid To favor less substituted product weak_acid Use Weaker Acid (e.g., 90% H₃PO₄, acetic acid) acid_catalyst->weak_acid To favor more substituted product less_sub Favors Cyclization at the Less Substituted α-Carbon strong_acid->less_sub more_sub Favors Cyclization at the More Substituted α-Carbon weak_acid->more_sub check_purity Ensure High Purity of Ketone less_sub->check_purity more_sub->check_purity end_less Desired Regioisomer (Less Substituted) Obtained check_purity->end_less end_more Desired Regioisomer (More Substituted) Obtained check_purity->end_more

Caption: Troubleshooting workflow for controlling regioselectivity.

Quantitative Data on Acid Catalyst Effect on Regioselectivity

The product distribution from the Fischer indole synthesis of methyl alkyl ketones is significantly influenced by the concentration of the acid catalyst.

KetoneAcid Catalyst (% w/w P₂O₅ in H₂O)Ratio of 2-Substituted Indole to 3-Substituted Indole
Ethyl methyl ketone~65 (90% H₃PO₄)0:100
Ethyl methyl ketone~83Major product is 2-substituted
Isopropyl methyl ketone~65 (90% H₃PO₄)0:100
Isopropyl methyl ketone~83Major product is 2-substituted

Data adapted from a study on the effect of acid catalyst on unsymmetrical ketones.[2]

Experimental Protocol: Regioselective Synthesis of 2,3-Dimethylindole

This protocol favors the formation of the isomer resulting from cyclization at the more substituted carbon of butan-2-one.

  • Materials: Phenylhydrazine, butan-2-one, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.

    • Add butan-2-one (1.1 equivalents) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

    • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2,3-dimethylindole.

Issue 2: Reaction Failure and N-N Bond Cleavage with Electron-Donating Substituents

Q: My reaction with a substrate containing a strong electron-donating group (e.g., amino, amido) on the carbonyl component is failing, and I am isolating aniline derivatives. What is happening and how can I mitigate this?

A: Strong electron-donating groups on the carbonyl starting material can stabilize the intermediate iminium ion formed after potential N-N bond cleavage to such an extent that this pathway becomes more favorable than the desired[2][2]-sigmatropic rearrangement.[3] This leads to the failure of the indolization and the formation of byproducts such as anilines.[4]

Signaling Pathway of Competing Reactions

G start Protonated Enehydrazine sigmatropic [3,3]-Sigmatropic Rearrangement start->sigmatropic Desired Pathway nn_cleavage Heterolytic N-N Bond Cleavage start->nn_cleavage Competing Pathway (Favored by EDGs) indole_path Intermediate for Indole Formation sigmatropic->indole_path aniline_path Aniline + Stabilized Iminyl Carbocation nn_cleavage->aniline_path indole Desired Indole Product indole_path->indole byproducts Side Products aniline_path->byproducts

Caption: Competing pathways in Fischer indole synthesis.

Troubleshooting Strategies:

  • Choice of Acid Catalyst: Protic acids can exacerbate N-N bond cleavage. The use of Lewis acids such as ZnCl₂ or ZnBr₂ has been shown to improve the efficiency of cyclization for these challenging substrates.

  • Protecting Groups: If the electron-donating group is an amine or amide, consider using a protecting group to reduce its electron-donating strength during the reaction.

  • Milder Reaction Conditions: Lowering the reaction temperature and using shorter reaction times can sometimes disfavor the N-N bond cleavage pathway. Careful monitoring by TLC is essential.

Experimental Protocol: Synthesis of a 2,3,5-Trimethylindole using a Lewis Acid

This protocol is adapted for substrates that may be prone to side reactions under strong protic acid conditions.

  • Materials: p-Tolylhydrazine hydrochloride, isopropyl methyl ketone, anhydrous zinc chloride, toluene.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (2 equivalents).

    • Carefully heat the zinc chloride under vacuum to ensure it is completely dry, then allow it to cool to room temperature.

    • Add anhydrous toluene to the flask, followed by p-tolylhydrazine hydrochloride (1 equivalent) and isopropyl methyl ketone (1.1 equivalents).

    • Heat the reaction mixture to reflux with vigorous stirring for 2-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and carefully quench by adding ice-cold water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 3: Formation of Aldol Condensation Byproducts

Q: My reaction is producing a significant amount of high molecular weight, tarry material, which I suspect are aldol condensation products. How can I prevent this?

A: Aldol condensation is a common side reaction when using aldehydes or ketones with α-hydrogens under acidic conditions.[1] To minimize this, consider the following strategies:

  • One-Pot, In Situ Hydrazone Formation: Instead of pre-forming the hydrazone, add the carbonyl compound slowly to a solution of the arylhydrazine and the acid catalyst at an elevated temperature. This keeps the concentration of the free carbonyl compound low, disfavoring self-condensation.

  • Use of a Milder Acid: Strong acids can aggressively promote aldol reactions. Switching to a milder acid, such as acetic acid or p-toluenesulfonic acid, may suppress this side reaction.

  • Lower Reaction Temperature: While the Fischer indole synthesis often requires heat, excessively high temperatures can accelerate aldol condensation. Experiment with running the reaction at the lowest temperature that still allows for a reasonable reaction rate for the indolization.

Experimental Workflow for Minimizing Aldol Products

G start Aldol Byproducts Observed one_pot Employ One-Pot Procedure start->one_pot slow_addition Slowly Add Carbonyl to Hot Hydrazine/Acid Mixture one_pot->slow_addition mild_acid Switch to Milder Acid Catalyst (e.g., Acetic Acid) slow_addition->mild_acid lower_temp Reduce Reaction Temperature mild_acid->lower_temp monitor Monitor by TLC for Optimal Conditions lower_temp->monitor end Minimized Aldol Formation monitor->end

Caption: Workflow to minimize aldol condensation.

Quantitative Data on Substituent Effects

The electronic nature of substituents on the phenylhydrazine ring can significantly impact the yield of the Fischer indole synthesis.

Phenylhydrazine Substituent (para)Carbonyl CompoundAcid CatalystYield (%)
-HIsopropyl methyl ketoneAcetic Acid-
-CH₃Isopropyl methyl ketoneAcetic AcidHigh
-OCH₃Isopropyl methyl ketoneAcetic Acid85
-NO₂Isopropyl methyl ketoneAcetic AcidUnsuccessful
-NO₂2-MethylcyclohexanoneAcetic Acid (reflux)30

Data compiled from a study on the synthesis of 3H-indoles.[5][6]

This data illustrates that electron-donating groups (-CH₃, -OCH₃) on the phenylhydrazine ring generally lead to higher yields under milder conditions, while electron-withdrawing groups (-NO₂) can significantly hinder or even prevent the reaction.[5][6]

References

Technical Support Center: Purification of Crude 1-(1H-indol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 1-(1H-indol-7-yl)ethanone.

Troubleshooting Guide

Effective purification of this compound is critical for accurate downstream applications. Below is a table outlining common issues encountered during purification, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography - Compound is too soluble in the eluent: The chosen solvent system is too polar, causing the product to elute too quickly with impurities. - Compound is adsorbing irreversibly to the silica gel: The compound may be sensitive to the acidic nature of standard silica gel. - Improper column packing: Channeling in the column leads to poor separation and mixed fractions.- Optimize the eluent system using Thin-Layer Chromatography (TLC): Aim for an Rf value of 0.25-0.35 for the target compound. Test various solvent systems with different polarities (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). - Use neutral or deactivated silica gel: If degradation is suspected, consider using neutral alumina or silica gel treated with a base like triethylamine. - Ensure proper column packing: Use a slurry packing method to create a homogenous stationary phase.
Product "Oiling Out" During Recrystallization - The solvent is too nonpolar for the compound at low temperatures. - The solution is supersaturated. - Presence of impurities that lower the melting point. - Use a more polar solvent or a co-solvent system. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product. - Attempt a preliminary purification by another method (e.g., a quick filtration through a silica plug) to remove some impurities.
Persistent Colored Impurities - Formation of colored byproducts during synthesis or degradation. - Co-crystallization of colored impurities with the product. - Treat the crude product solution with activated carbon before filtration (use with caution as it can adsorb the desired product). - Optimize the column chromatography conditions to separate the colored impurities. - Consider an alternative recrystallization solvent system.
Incomplete Removal of Starting Materials or Reagents - Insufficient reaction time or incomplete reaction. - Inadequate work-up procedure. - The polarity of the starting material is very similar to the product. - Ensure the initial reaction has gone to completion using TLC or another analytical method. - Perform an appropriate aqueous wash (e.g., with dilute acid or base) during the extraction to remove residual reagents. - Utilize a shallow gradient during column chromatography to improve separation of closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The most common and effective purification methods for indole derivatives like this compound are column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of impurities. Often, a combination of both is used for achieving high purity.

Q2: What are some common impurities I might encounter?

A2: While specific impurities depend on the synthetic route, common contaminants in related indole syntheses can include unreacted starting materials, reagents, and byproducts from side reactions such as dimerization or N-alkylation. Degradation products, often colored, can also be present.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities. This is best determined by running preliminary Thin-Layer Chromatography (TLC) plates with different solvent mixtures. A good starting point for many indole derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[1][2] Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for this compound.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: Indole derivatives can sometimes be sensitive to the acidic nature of standard silica gel. If you observe streaking on TLC or a significant loss of product during column chromatography, consider using deactivated (neutral) silica gel or an alternative stationary phase like neutral alumina.

Q5: What is a good solvent for recrystallizing this compound?

A5: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For indole derivatives, polar solvents like ethanol or methanol have been used successfully.[1] It is recommended to test a few solvents on a small scale to find the optimal one for your specific product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 hexane:ethyl acetate).[1][2]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, methanol). Heat the mixture to see if the solid dissolves and then cool to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Purification

PurificationWorkflow cluster_start Start cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Extraction Aqueous Extraction & Washing Crude_Product->Extraction Dissolve in organic solvent Column_Chromatography Column Chromatography Extraction->Column_Chromatography Concentrate Purity_Check Purity Analysis (TLC, NMR, HPLC) Column_Chromatography->Purity_Check Combine pure fractions & concentrate Recrystallization Recrystallization Recrystallization->Purity_Check Collect crystals Purity_Check->Recrystallization Further purification needed Pure_Product Pure Product Purity_Check->Pure_Product Meets purity criteria

References

Addressing solubility issues of 7-acetylindole in aqueous buffers for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of 7-acetylindole in aqueous buffers for various assays.

Frequently Asked Questions (FAQs)

Q1: Why is 7-acetylindole poorly soluble in aqueous buffers?

The limited aqueous solubility of 7-acetylindole is attributed to its chemical structure. The indole ring is predominantly hydrophobic, and the acetyl group further contributes to its lipophilic character. This makes it challenging to dissolve directly in aqueous solutions at concentrations typically required for in vitro assays.

Q2: What is the recommended first step for dissolving 7-acetylindole?

The most common and recommended initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used "super solvent" for this purpose as it can dissolve a broad range of polar and nonpolar compounds.[1][2] This stock solution can then be serially diluted into the aqueous assay buffer to the final desired concentration.

Q3: What is the maximum permissible concentration of DMSO in my assay?

The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts that could affect the biological system under investigation. A general guideline is to keep the final DMSO concentration below 1%, with many researchers aiming for 0.5% or lower.[3] It is crucial to determine the tolerance of your specific assay to DMSO by running appropriate vehicle controls.

Q4: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue and indicates that the thermodynamic solubility of 7-acetylindole in the final aqueous buffer has been exceeded. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem.

Physicochemical Properties of Indole Derivatives

While specific experimental data for 7-acetylindole is limited, the following table summarizes key physicochemical properties of the parent compound, indole, and a related derivative to provide some context. These values can help in designing appropriate solubilization strategies.

PropertyIndole7-Acetyl-2-indole Carboxylic Acid (Predicted)
pKa Not applicable (non-ionizable)4.22 ± 0.30[3]
LogP 2.14[4]Not Available
Aqueous Solubility Insoluble in water[4]Not Available

Note: The pKa of 7-acetyl-2-indole carboxylic acid is provided for a structurally related compound and is expected to be different from that of 7-acetylindole due to the presence of the carboxylic acid group. The LogP of indole suggests a moderate level of lipophilicity.

Troubleshooting Guide for Solubility Issues

If you are encountering precipitation of 7-acetylindole upon dilution of your DMSO stock into an aqueous buffer, follow this troubleshooting workflow.

G start Start: 7-Acetylindole precipitates in aqueous buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Action: Lower the concentration of the DMSO stock solution and repeat the dilution. check_dmso->reduce_dmso No cosolvent Option 1: Use a Co-solvent check_dmso->cosolvent Yes reduce_dmso->cosolvent ph_adjustment Option 2: pH Adjustment sonicate Action: Briefly sonicate the final solution. cosolvent->sonicate surfactant Option 3: Use a Surfactant ph_adjustment->sonicate surfactant->sonicate end_success Success: Compound is dissolved sonicate->end_success end_fail If precipitation persists, consider formulation with cyclodextrins. sonicate->end_fail

Caption: Troubleshooting workflow for 7-acetylindole precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 7-Acetylindole in DMSO

Materials:

  • 7-acetylindole powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.

  • Carefully weigh out the desired amount of 7-acetylindole powder. For example, for 1 mL of a 10 mM stock solution, weigh 1.592 mg of 7-acetylindole (Molecular Weight: 159.19 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 100 µL of DMSO.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer

Materials:

  • 10 mM 7-acetylindole in DMSO stock solution (from Protocol 1)

  • Aqueous assay buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

Procedure:

  • Perform a serial dilution of the 10 mM stock solution. For example, to prepare a 100 µM working solution, dilute the stock solution 1:100 in the aqueous assay buffer.

  • To a tube containing 990 µL of your aqueous assay buffer, add 10 µL of the 10 mM 7-acetylindole DMSO stock solution.

  • Immediately vortex the solution for 30 seconds to ensure rapid and uniform mixing. This minimizes the risk of local high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your assay. The final DMSO concentration in this example is 1%.

Signaling Pathway Context

Indole and its derivatives have been shown to modulate various signaling pathways in mammalian cells, particularly in the context of cancer.[3][5][6] These compounds can influence key cellular processes such as proliferation, survival, and apoptosis by targeting central signaling nodes. The diagram below illustrates a simplified, representative signaling pathway that is often modulated by indole derivatives.

G Indole 7-Acetylindole (or other Indole Derivatives) PI3K PI3K Indole->PI3K Inhibition Apoptosis Apoptosis Indole->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: Representative PI3K/Akt/mTOR signaling pathway modulated by indole derivatives.

References

Interpreting complex 1H NMR spectra of 1-(1H-indol-7-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for interpreting complex 1H NMR spectra of 1-(1H-indol-7-yl)ethanone derivatives.

Technical Support Center: 1H NMR of this compound Derivatives

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound and its derivatives.

Frequently Asked Questions (FAQs) - Spectral Interpretation

Q1: What are the typical 1H NMR chemical shifts for the core this compound structure?

A1: The chemical shifts can vary depending on the solvent and other substituents, but typical ranges are summarized in the table below. The indole N-H proton is often a broad singlet in the downfield region (δ 8.0-12.0 ppm).[1] Protons on the benzene portion of the indole ring (H-4, H-5, H-6) and the pyrrole ring (H-2, H-3) appear in the aromatic region (δ 6.5-8.5 ppm).[2][3] The acetyl methyl protons are characteristically found further upfield.

Q2: How does the acetyl group at the C-7 position affect the chemical shifts of the indole protons?

A2: The C-7 acetyl group is an electron-withdrawing group. Its primary effect is the significant deshielding (a shift to a higher ppm value) of the adjacent H-6 proton. It will also have a lesser deshielding effect on the N-H proton and the H-5 proton.

Q3: What are the expected coupling patterns for the protons on the benzene ring (H-4, H-5, H-6)?

A3: The coupling patterns are predictable based on their positions:

  • H-4: Should appear as a doublet, coupled only to H-5 (ortho-coupling, ³J ≈ 7-9 Hz).

  • H-5: Should appear as a triplet or more accurately, a doublet of doublets, as it is coupled to both H-4 and H-6 (both ortho-couplings, ³J ≈ 7-9 Hz).

  • H-6: Should appear as a doublet, coupled only to H-5 (ortho-coupling, ³J ≈ 7-9 Hz).

This idealized pattern can become more complex if long-range couplings are resolved or if signals overlap.

Q4: My N-H proton signal is very broad or not visible. Why?

A4: The N-H proton is an exchangeable proton. Its signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other acidic protons in the sample.[4][5] The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature.[5] To confirm its presence, you can add a drop of deuterium oxide (D₂O) to your NMR tube; the N-H peak should diminish or disappear completely after shaking.[6]

Data Presentation

Table 1: Typical 1H NMR Data for this compound Core Structure

Proton AssignmentMultiplicityTypical Chemical Shift (δ, ppm)Typical Coupling Constants (J, Hz)
N-Hbroad singlet8.0 - 12.0-
H-2doublet of doublets or triplet7.2 - 7.5³J(H2-H3) ≈ 2.5-3.5 Hz, ⁴J(H2-NH) ≈ 2.0-3.0 Hz
H-3doublet of doublets or triplet6.4 - 6.6³J(H3-H2) ≈ 2.5-3.5 Hz, ⁴J(H3-NH) ≈ 2.0-3.0 Hz
H-4doublet7.5 - 7.8³J(H4-H5) ≈ 7.0-9.0 Hz
H-5triplet or dd7.0 - 7.3³J(H5-H4) ≈ 7.0-9.0 Hz, ³J(H5-H6) ≈ 7.0-9.0 Hz
H-6doublet7.6 - 7.9³J(H6-H5) ≈ 7.0-9.0 Hz
-C(O)CH₃singlet2.5 - 2.8-

Note: These are approximate values. Actual shifts and coupling constants can vary based on solvent and substitution.[3]

Troubleshooting Guide

Q5: My aromatic region is a complex, overlapping multiplet. How can I resolve it?

A5: Overlapping signals are a common issue.

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons differently, potentially resolving the overlap.[6]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals.

  • 2D NMR: Perform a 2D COSY (Correlation Spectroscopy) experiment. A COSY spectrum shows which protons are coupled to each other, allowing you to trace the connectivity of the spin systems even when they overlap in the 1D spectrum.[7]

Q6: My spectrum has very broad peaks, not just the N-H proton. What is the cause?

A6: Several factors can cause general peak broadening:[6]

  • Poor Shimming: The magnetic field is not homogeneous. The instrument needs to be re-shimmed.

  • Particulate Matter: Undissolved solids in the sample can disrupt field homogeneity. Ensure your sample is fully dissolved and filtered into the NMR tube.[1]

  • High Concentration: A very concentrated sample can be viscous, leading to broader lines.[8] Try diluting your sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant broadening. Ensure your glassware is clean and your sample is free from such contaminants.

Q7: I see unexpected peaks in my spectrum that don't correspond to my molecule. What are they?

A7: These are likely impurities or artifacts.

  • Residual Solvents: Common laboratory solvents like ethyl acetate, acetone, or dichloromethane can be difficult to remove completely and often appear in spectra.[6]

  • Water: NMR solvents can absorb moisture from the air.[6] A broad peak around δ 1.5-2.5 ppm in CDCl₃ or δ 3.3 ppm in DMSO-d₆ often corresponds to water.

  • Plasticware Contaminants: If the sample or solvents came into contact with certain plastics, leached chemicals can appear in the spectrum.[9]

  • 'Sinc Wiggles': These are artifacts that appear at the base of very sharp, intense signals and are caused by a short acquisition time.[10] This can be fixed by increasing the acquisition time parameter.[10]

Q8: The integration values for my aromatic protons do not add up correctly. What should I do?

A8: Inaccurate integration can arise from a few issues:

  • Overlapping Peaks: If the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) overlaps with your aromatic signals, it will interfere with accurate integration.[6] Consider using a different solvent like acetone-d₆.[6]

  • Poor Phasing or Baseline Correction: Ensure the spectrum is properly phased and the baseline is flat before integrating.

  • Insufficient Relaxation Delay (D1): If the relaxation delay is too short, protons that relax slowly will not fully return to equilibrium between pulses, leading to lower signal intensity and inaccurate integrals. A typical D1 of 1-2 seconds is sufficient for most small molecules, but may need to be increased.[11]

Experimental Protocols

Protocol 1: Standard 1H NMR Sample Preparation

This protocol is designed to produce a high-quality sample for NMR analysis.[11]

Materials:

  • This compound derivative (5-10 mg)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)[11]

  • Clean, dry 5 mm NMR tube[12]

  • Vial, Pasteur pipette, and glass wool

Procedure:

  • Weigh Sample: Accurately weigh 5-10 mg of your compound into a clean, dry vial.

  • Dissolve: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex gently until the sample is fully dissolved.[12]

  • Filter: Place a small, tight plug of glass wool into a Pasteur pipette. Using the pipette, transfer the solution from the vial into the NMR tube. This removes any suspended particles that can degrade spectral quality.[1]

  • Cap and Clean: Cap the NMR tube and wipe the outside clean with a tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[8]

Protocol 2: Standard 1H NMR Data Acquisition (400 MHz Spectrometer)

These are typical parameters that may need adjustment based on the specific instrument and sample concentration.[11]

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize field homogeneity.[1]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[11]

    • Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.[11]

    • Acquisition Time (AQ): 3-4 seconds.[11]

    • Relaxation Delay (D1): 1-2 seconds.[11]

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.[11]

    • Temperature: 298 K (25 °C).[11]

  • Data Processing:

    • Apply a Fourier transform to the acquired data (FID).

    • Manually or automatically phase the spectrum to ensure pure absorption lineshapes.[1]

    • Apply an automatic baseline correction.[1]

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).[11]

    • Integrate all signals to determine relative proton ratios.[1]

Mandatory Visualizations

cluster_mol This compound cluster_shifts Typical 1H Chemical Shift (δ) Ranges mol p1 N-H: 8.0-12.0 ppm (broad) mol:e->p1:w p2 H-6: 7.6-7.9 ppm mol:e->p2:w p3 H-4: 7.5-7.8 ppm mol:e->p3:w p4 H-2: 7.2-7.5 ppm mol:n->p4:s p5 H-5: 7.0-7.3 ppm mol:w->p5:e p6 H-3: 6.4-6.6 ppm mol:w->p6:e p7 CH₃: 2.5-2.8 ppm mol:s->p7:n

Caption: Proton environments and typical chemical shifts.

Troubleshooting_Workflow start Complex or Unexpected 1H NMR Spectrum d1 Broad Peaks? start->d1 d2 Overlapping Signals? start->d2 d3 Unexpected Peaks? start->d3 d4 Is it only the N-H/O-H peak? d1->d4  Some a1 Check Shimming Check Solubility/Concentration Filter Sample d1->a1  Yes a4 Change Solvent (e.g., CDCl₃ -> Benzene-d₆) Acquire 2D COSY d2->a4  Yes a6 Consider Rotamers: Acquire Spectrum at Higher Temperature d2->a6  If pure... a5 Check for Solvent Impurities (Acetone, EtOAc, H₂O) Run Blank/Background d3->a5  Yes d4->a1  No a2 Normal for Exchangeable Protons d4->a2  Yes a3 Confirm with D₂O Exchange a2->a3

References

Preventing degradation of 7-acetylindole during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-acetylindole during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of 7-acetylindole degradation?

A1: 7-Acetylindole, like many indole derivatives, can be susceptible to degradation under several conditions:

  • Acidic Conditions: The indole ring is generally sensitive to strong acids, which can lead to polymerization or rearrangement.[1]

  • Oxidation: Exposure to air (oxygen) and light can cause oxidation of the indole nucleus, leading to colored impurities.

  • High Temperatures: Prolonged exposure to high temperatures during workup or purification can promote degradation.

Q2: What are the visible signs of 7-acetylindole degradation?

A2: Degradation of 7-acetylindole often manifests as a color change in the sample. A pure sample is typically a white to off-white or slightly yellow solid. The appearance of brown, pink, or dark-colored tars can indicate the formation of degradation byproducts.[1]

Q3: How can I minimize degradation during the workup of a reaction synthesizing 7-acetylindole?

A3: To minimize degradation during workup:

  • Neutralize Acidic Reagents Promptly: If your reaction is performed under acidic conditions, it is crucial to neutralize the acid as quickly as possible during the workup. Use of a mild base like sodium bicarbonate solution is recommended.

  • Avoid Strong Acids: Whenever possible, use milder acidic conditions or avoid strong acids altogether in your synthetic route.[1]

  • Work at Lower Temperatures: Perform extractions and washes at room temperature or below to slow down potential degradation reactions.

  • Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the recommended purification techniques for 7-acetylindole?

A4: The most common and effective purification techniques for 7-acetylindole are:

  • Recrystallization: This is a highly effective method for purifying solid 7-acetylindole. The choice of solvent is critical for good recovery and purity.

  • Flash Column Chromatography: This technique is useful for separating 7-acetylindole from byproducts with different polarities.

Troubleshooting Guides

Workup Issues
Problem Possible Cause Troubleshooting Steps
Formation of a dark-colored tar or oil after quenching the reaction. Degradation due to prolonged exposure to acidic or harsh reaction conditions.1. Work up the reaction immediately after completion (monitor by TLC). 2. Quench the reaction mixture by pouring it into a cold, stirred solution of a mild base (e.g., saturated sodium bicarbonate).
Emulsion formation during liquid-liquid extraction. High concentration of salts or polar byproducts.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Filter the entire mixture through a pad of Celite.
Product is not precipitating from the aqueous layer after neutralization. The product may have some solubility in the aqueous layer, or the pH is not optimal for precipitation.1. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. 2. Adjust the pH of the aqueous layer carefully to maximize precipitation.
Purification Issues
Problem Possible Cause Troubleshooting Steps
Significant product loss during recrystallization. The chosen solvent is too good at dissolving the product even at low temperatures, or too much solvent was used.1. Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system. 2. Use the minimum amount of hot solvent required to dissolve the crude product. 3. Cool the solution slowly to allow for maximum crystal formation and then chill in an ice bath.[2]
Streaking or poor separation on a silica gel column. 7-acetylindole may be interacting strongly with the acidic silica gel, leading to degradation or tailing.1. Deactivate the silica gel by preparing a slurry with the eluent containing a small amount (0.5-1%) of triethylamine.[3] 2. Use a different stationary phase, such as alumina (basic or neutral).[4]
Product co-elutes with an impurity during column chromatography. The polarity of the product and the impurity are very similar in the chosen eluent system.1. Try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). 2. Consider using a gradient elution to improve separation.[3]

Experimental Protocols

Protocol 1: General Workup Procedure for 7-Acetylindole Synthesis
  • Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred, cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of 7-Acetylindole
  • Solvent Selection: In a test tube, dissolve a small amount of the crude 7-acetylindole in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography of 7-Acetylindole
  • Eluent Selection: Determine a suitable solvent system using TLC. The ideal Rf value for the product is between 0.2 and 0.4. A common eluent system is a mixture of ethyl acetate and hexanes. If the compound is sensitive to acid, add 0.5-1% triethylamine to the eluent.[3]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[3]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow for Purification

G cluster_workup Workup cluster_purification Purification A Reaction Mixture B Quench with NaHCO3 A->B C Liquid-Liquid Extraction B->C D Wash with Brine C->D E Dry and Concentrate D->E F Crude 7-Acetylindole E->F Proceed to Purification G Recrystallization F->G H Column Chromatography F->H I Pure 7-Acetylindole G->I H->I

Caption: Workflow for the workup and purification of 7-acetylindole.

Potential Degradation Pathways

G A 7-Acetylindole B Oxidation (Air, Light) A->B C Acid-Catalyzed Polymerization A->C D Oxidized Byproducts (Colored) B->D E Polymeric Tars (Colored) C->E

Caption: Potential degradation pathways for 7-acetylindole.

Representative Signaling Pathway for Indole Derivatives

Indole derivatives are known to interact with various signaling pathways. While the specific pathways for 7-acetylindole are not fully elucidated, related indole compounds have been shown to modulate pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and survival.[5]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Indole Derivative (e.g., 7-Acetylindole) Indole->PI3K inhibits Indole->Akt inhibits

Caption: Representative PI3K/Akt/mTOR signaling pathway modulated by indole derivatives.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 7-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find answers to frequently asked questions and troubleshooting guides to overcome common challenges in achieving efficient and regioselective C7-functionalization of indoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common transition metal catalysts for synthesizing 7-substituted indoles?

The most common and effective catalysts are based on palladium (Pd), rhodium (Rh), and copper (Cu).[1][2][3][4] Each catalyst system has its own advantages depending on the desired transformation and substrate.

  • Rhodium (Rh) catalysts , such as [RhCp*Cl₂]₂, are highly effective for direct C-H olefination of indolines, which can then be oxidized to 7-alkenylated indoles.[1][5]

  • Palladium (Pd) catalysts , like Pd(OAc)₂, are widely used for C-H arylation of indoles with arylboronic acids, often requiring a specific directing group on the indole nitrogen to achieve high selectivity for the C7 position.[2][6]

  • Copper (Cu) catalysts , including CuI and Cu(OAc)₂, can mediate intramolecular cyclizations and cross-dehydrogenative couplings to form substituted indoles.[3][4][7]

Q2: How can I achieve high regioselectivity for the C7 position over the more reactive C2 and C3 positions?

Achieving C7 selectivity is a significant challenge due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at C3 and C-H activation at C2.[8][9] The key strategies to overcome this involve:

  • Directing Groups: Attaching a directing group to the indole nitrogen can steer the metal catalyst to the adjacent C7 position. Phosphinoyl and picolinoyl groups have been successfully used in palladium- and copper-catalyzed reactions, respectively.[2][10]

  • Steric Hindrance: Bulky substituents at the C2 and C3 positions can sterically block these sites, making the C7 position more accessible for the catalyst.

  • Specific Catalyst/Ligand Systems: The choice of ligand is crucial. For instance, in palladium-catalyzed C7 arylation, a pyridine-type ligand is key to achieving high regioselectivity.[2]

Q3: What types of substituents can be introduced at the C7 position using these catalytic methods?

A variety of functional groups can be installed at the C7 position, greatly expanding the chemical space for drug discovery. Common examples include:

  • Aryl groups: Introduced via Pd-catalyzed C-H arylation with arylboronic acids.[2]

  • Alkenyl groups (Olefination): Achieved through Rh(III)-catalyzed oxidative cross-coupling of indoline derivatives with alkenes.[1][5]

  • Alkyl groups: While less common for direct C7-alkylation, some methods are emerging.

  • Iodo, alkoxy, amino, and nitro groups: Can be incorporated using strategies like the Heck cyclization of appropriately substituted precursors.[11]

Q4: Are there any "green" or more sustainable approaches for 7-substituted indole synthesis?

Yes, efforts are being made to develop more environmentally friendly methods. These include:

  • C-H Activation: These reactions are inherently atom-economical as they avoid the need for pre-functionalized starting materials (e.g., haloindoles).[6][12][13]

  • Use of Molecular Oxygen as Oxidant: Some palladium-catalyzed reactions can use molecular oxygen as the terminal oxidant, with water as the only byproduct.[12]

  • Catalyst Recycling: While challenging, research is ongoing to develop systems where the expensive transition metal catalyst can be recovered and reused.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of 7-substituted indoles.

Issue 1: Low or No Yield of the Desired 7-Substituted Product

  • Question: My reaction is giving a very low yield or no product at all. What are the likely causes?

  • Answer:

    • Potential Cause 1: Inactive Catalyst. The catalyst may have degraded due to exposure to air or moisture, or it may not have been activated properly in situ.

      • Solution: Use a fresh batch of catalyst and ensure all reagents and solvents are pure and dry. If using a pre-catalyst, ensure the activation conditions are optimal.

    • Potential Cause 2: Inappropriate Directing Group. If you are using a directing-group strategy, the chosen group may not be effective for your specific substrate or catalyst system.

      • Solution: Screen different directing groups. For Pd-catalyzed C7 arylation, a phosphinoyl group is a good starting point.[2]

    • Potential Cause 3: Suboptimal Reaction Conditions. Temperature, pressure, and reaction time are critical parameters.

      • Solution: Systematically optimize the reaction conditions. Start with the literature-reported conditions for a similar substrate and then vary the temperature and time. Monitor the reaction progress by TLC or LC-MS.[14]

    • Potential Cause 4: Poor Substrate Reactivity. Electron-withdrawing groups on the indole ring can deactivate it towards C-H activation.

      • Solution: You may need to use a more active catalyst system (e.g., a more electron-rich ligand) or harsher reaction conditions. Alternatively, consider a different synthetic route.

Issue 2: Poor Regioselectivity (Formation of C2, C3, or other isomers)

  • Question: I am getting a mixture of isomers instead of the desired C7 product. How can I improve selectivity?

  • Answer:

    • Potential Cause 1: Incorrect Ligand. The ligand plays a critical role in controlling regioselectivity.

      • Solution: Screen different ligands. For Pd-catalyzed C7 arylation, pyridine-type ligands are essential.[2] For other reactions, bidentate phosphine ligands might be effective.

    • Potential Cause 2: Steric and Electronic Effects. The inherent reactivity of the indole nucleus favors functionalization at other positions.

      • Solution: If possible, install a temporary blocking group at the more reactive positions (e.g., C2 or C3). Ensure your directing group is correctly positioned to favor C7 activation.

    • Potential Cause 3: Reaction Conditions. The choice of solvent and base can influence the regiochemical outcome.

      • Solution: Perform a solvent and base screen. Sometimes a subtle change in polarity or counter-ion can have a significant impact on selectivity.

Issue 3: Catalyst Deactivation or Reaction Stalling

  • Question: The reaction starts but stops before completion, suggesting the catalyst is deactivating. What can I do?

  • Answer:

    • Potential Cause 1: Catalyst Poisoning. Impurities in the starting materials or solvents (e.g., sulfur compounds) can irreversibly bind to the metal center. The indoline product itself can sometimes act as a catalyst poison.[15]

      • Solution: Purify all starting materials and use high-purity solvents. Adding a co-catalyst or an acid can sometimes mitigate product inhibition.[15]

    • Potential Cause 2: Catalyst Agglomeration. At high temperatures, metal nanoparticles can agglomerate, leading to a loss of active surface area.

      • Solution: Use a ligand that better stabilizes the catalytic species or consider running the reaction at a lower temperature for a longer time.

    • Potential Cause 3: Fouling. In reactions involving hydrocarbons, coke or polymer deposition on the catalyst surface can block active sites.[16]

      • Solution: While less common for these specific reactions, ensuring a clean reaction environment is crucial. If this is suspected, catalyst regeneration (if possible) might be necessary.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems used in the synthesis of 7-substituted indoles.

Table 1: Rhodium-Catalyzed C7-Olefination of Indolines

EntryIndoline SubstrateOlefinCatalyst (mol%)OxidantYield (%)Reference
1N-AcetylindolineEthyl acrylate[RhCpCl₂]₂ (2.5)Cu(OAc)₂85[1]
2N-AcetylindolineStyrene[RhCpCl₂]₂ (2.5)Cu(OAc)₂78[1]
3N-Piv-indolineEthyl acrylate[RhCp*Cl₂]₂ (2.5)Cu(OAc)₂92[1]

Table 2: Palladium-Catalyzed C7-Arylation of N-Protected Indoles

EntryIndole SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Yield (%)Reference
1N-(diphenylphosphinoyl)indole4-tolylboronic acidPd(OAc)₂ (5)3-Cl-Pyridine (10)89[2]
2N-(diphenylphosphinoyl)indole4-methoxyphenylboronic acidPd(OAc)₂ (5)3-Cl-Pyridine (10)95[2]
3N-(diphenylphosphinoyl)indole3-thienylboronic acidPd(OAc)₂ (5)3-Cl-Pyridine (10)76[2]

Experimental Protocols

Protocol 1: General Procedure for Rh(III)-Catalyzed C7-Olefination of Indolines [1]

  • Reaction Setup: To an oven-dried screw-cap vial, add the N-protected indoline (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Reagent Addition: Add the olefin (0.4 mmol, 2.0 equiv) and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add 1.0 mL of dichloroethane (DCE) as the solvent.

  • Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-olefinated indoline.

  • Oxidation (Aromatization): Dissolve the purified indoline in 1,4-dioxane and add an oxidant such as DDQ or MnO₂. Stir at room temperature or with heating until the starting material is consumed (monitor by TLC). After completion, filter and concentrate. Purify by column chromatography to obtain the 7-substituted indole.

Protocol 2: General Procedure for Pd-Catalyzed C7-Arylation of Indoles [2]

  • Reaction Setup: To a flame-dried Schlenk tube, add the N-(diphenylphosphinoyl)indole (1.0 equiv), the arylboronic acid (2.0 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Ligand Addition: Add the degassed solvent (e.g., Toluene/AcOH mixture) via syringe, followed by the pyridine-type ligand (e.g., 3-chloropyridine, 10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for 24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 7-arylindole.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start Select N-Protected Indole and Coupling Partner reagents Choose Catalyst, Ligand, Base, Solvent start->reagents setup Combine Reagents in Inert Atmosphere reagents->setup heat Heat to Optimal Temperature setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated 7-Substituted Indole purify->product characterize Characterize (NMR, MS) product->characterize

Caption: General experimental workflow for catalytic C7-functionalization of indoles.

catalyst_selection start Desired C7-Substituent? aryl Aryl Group start->aryl Aryl alkenyl Alkenyl Group start->alkenyl Alkenyl other Other (I, OR, NR2) start->other Other pd_cat Use Pd-Catalyst (e.g., Pd(OAc)₂) + Pyridine Ligand + Directing Group aryl->pd_cat rh_cat Use Rh-Catalyst (e.g., [RhCp*Cl₂]₂) + Oxidant alkenyl->rh_cat heck_route Consider Heck Cyclization Route other->heck_route troubleshoot Low Yield or Selectivity? pd_cat->troubleshoot rh_cat->troubleshoot heck_route->troubleshoot optimize Optimize: - Ligand - Temperature - Directing Group troubleshoot->optimize Yes

Caption: Decision flowchart for selecting a catalyst for C7-substituted indole synthesis.

troubleshooting_flowchart start Problem Encountered low_yield Low / No Yield start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity stalled_rxn Reaction Stalls start->stalled_rxn check_catalyst Check Catalyst Activity (Use Fresh Catalyst) low_yield->check_catalyst optimize_conditions Optimize Temp & Time low_yield->optimize_conditions screen_dg Screen Directing Groups low_yield->screen_dg screen_ligands Screen Ligands (e.g., Pyridine-type) poor_selectivity->screen_ligands check_blocking_groups Consider Blocking Groups at C2/C3 poor_selectivity->check_blocking_groups screen_solvents Screen Solvents/Bases poor_selectivity->screen_solvents purify_reagents Purify Reagents & Use Dry Solvents stalled_rxn->purify_reagents lower_temp Lower Temperature & Increase Reaction Time stalled_rxn->lower_temp add_additive Add Co-Catalyst or Acidic Additive stalled_rxn->add_additive

Caption: Troubleshooting flowchart for common issues in C7-indole functionalization.

References

How to improve the stability of 1-(1H-indol-7-yl)ethanone for storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 1-(1H-indol-7-yl)ethanone. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound can be compromised by several factors, primarily oxidation, exposure to light (photodegradation), and elevated temperatures. The indole ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] Light, especially UV radiation, can provide the energy for degradative photochemical reactions.[2][3] Higher temperatures accelerate the rate of these degradation processes.

Q2: What is the visual evidence of this compound degradation?

A2: A noticeable change in the color of the material, often to a pink, reddish, or brownish hue, is a common indicator of degradation, particularly oxidation and polymerization of indole compounds.[1] While a minor color change might not significantly affect the bulk purity for certain applications, it signifies instability and should be investigated before use in sensitive experiments.

Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A3: To maintain the stability of this compound, the following storage conditions are recommended:

  • Temperature: For long-term storage, a temperature of -20°C is advisable. For short-term storage, 2-8°C is acceptable.[1]

  • Light: The compound should be stored in light-resistant containers, such as amber glass vials, to prevent photodegradation.[1][2]

  • Atmosphere: For maximum stability, especially for high-purity reference standards or long-term storage, it is best to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]

  • Container: Use a tightly sealed container to prevent moisture ingress and exposure to air.

Q4: Can the pH of a solution affect the stability of this compound?

A4: Yes, the pH of the solution can influence the stability of indole derivatives. Although not a phenolic compound, the indole ring's reactivity can be affected by pH. Generally, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolytic and oxidative degradation pathways in many organic molecules.[4] It is advisable to maintain solutions of this compound at a neutral or slightly acidic pH for enhanced stability.

Q5: Are there any chemical stabilizers that can be added to improve the stability of this compound solutions?

A5: Yes, antioxidants can be employed to inhibit oxidative degradation. Common antioxidants used for stabilizing organic compounds include butylated hydroxytoluene (BHT) and ascorbic acid.[1][5] The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with the intended application of the compound. For example, a final concentration of 0.01% BHT is often effective.[1]

Troubleshooting Guide: Investigating Degradation

If you suspect that your sample of this compound has degraded, follow this troubleshooting workflow to identify the cause and implement corrective actions.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation cluster_Observe Observation cluster_Analyze Analysis cluster_Investigate Investigation cluster_Action Corrective Action Observe Observe visual signs of degradation (e.g., color change, precipitation) Analyze Perform analytical testing (e.g., HPLC, LC-MS) to confirm degradation and identify impurities Observe->Analyze Degradation suspected Storage Review storage conditions: - Temperature - Light exposure - Atmosphere Analyze->Storage Degradation confirmed Handling Review handling procedures: - Exposure to air - Solvent purity - pH of solutions Analyze->Handling Degradation confirmed OptimizeStorage Optimize storage conditions: - Store at -20°C - Use amber vials - Purge with inert gas Storage->OptimizeStorage Suboptimal conditions found RefineHandling Refine handling procedures: - Minimize exposure to air - Use high-purity, de-gassed solvents - Adjust pH if necessary Handling->RefineHandling Procedural issues identified AddStabilizer Consider adding an antioxidant (e.g., BHT, ascorbic acid) to solutions OptimizeStorage->AddStabilizer For solutions RefineHandling->AddStabilizer For solutions

Troubleshooting workflow for suspected degradation.

Proposed Degradation Pathway

The primary degradation pathway for this compound is anticipated to be oxidation of the electron-rich pyrrole ring, a common degradation route for indole derivatives.

Degradation_Pathway Proposed Oxidative Degradation Pathway Indole This compound Intermediate Indolenine Hydroperoxide Intermediate Indole->Intermediate Oxidation (O2, light, heat) Product1 Hydroxylated Intermediate Intermediate->Product1 Rearrangement Product2 Ring-Opened Product Product1->Product2 Further Oxidation & Ring Cleavage

Proposed oxidative degradation pathway for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[4][6][7]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV detector and a C18 column

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a known amount in acetonitrile to the stock solution concentration.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose the solid compound and a solution (in acetonitrile) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze by HPLC at appropriate time points.

  • Control Sample: Keep a sample of the stock solution at -20°C, protected from light, to serve as an undecomposed control.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

Protocol 2: Preparation and Use of a BHT Stabilizer Stock Solution

This protocol describes how to prepare a butylated hydroxytoluene (BHT) stock solution and add it to a solution of this compound to inhibit oxidation.[1]

Objective: To prepare a stabilized solution of this compound.

Materials:

  • Butylated hydroxytoluene (BHT)

  • Ethanol (or another suitable solvent)

  • This compound

  • Volumetric flasks

  • Micropipettes

Procedure for Preparing a 1% (w/v) BHT Stock Solution:

  • Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.

  • Add a portion of ethanol to dissolve the BHT.

  • Once fully dissolved, bring the volume up to the 10 mL mark with ethanol.

  • Mix the solution thoroughly.

  • Store the stock solution in a tightly sealed amber vial at 4°C.

Procedure for Adding BHT to a this compound Solution:

  • Determine the desired final concentration of BHT. A common target is 0.01%.

  • To prepare a 10 mL solution of this compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution during the preparation of your final solution.

  • Ensure the BHT is thoroughly mixed into the final solution.

Data Presentation

The following tables present hypothetical data from a forced degradation study of this compound to illustrate the expected outcomes.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours60°C8.5%2
0.1 M NaOH24 hours60°C15.2%3
3% H₂O₂24 hoursRoom Temp25.8%4
Thermal (Solid)48 hours80°C5.1%1
Photostability (Solid)ICH Q1B25°C12.3%2
Photostability (Solution)ICH Q1B25°C35.6%3

Table 2: Stability of this compound Under Different Storage Conditions (Hypothetical Data)

Storage ConditionDuration (Months)% Purity of this compound
25°C / 60% RH (Ambient)692.4%
4°C (Refrigerated)1298.5%
-20°C (Frozen)2499.8%
-20°C (Frozen, Inert Gas)24>99.9%

References

Validation & Comparative

Confirming the Structure of Synthesized 1-(1H-indol-7-yl)ethanone by 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the unambiguous structure elucidation of 1-(1H-indol-7-yl)ethanone. We present supporting experimental data, detailed protocols, and visualizations to objectively demonstrate the power of these techniques.

The successful synthesis of this compound requires unequivocal confirmation of its chemical structure. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex aromatic spin systems and potential isomeric impurities necessitate the use of more advanced 2D NMR techniques. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to provide definitive structural evidence.

Comparative Data Analysis

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, along with the key 2D NMR correlations that are crucial for its structural verification. These predicted values are based on established substituent effects in indole systems and serve as a benchmark for experimental data.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
1 (NH)~11.0 (br s)-H-2, H-3C-2, C-3, C-7a
2~7.2 (t)~125.0H-1, H-3C-3, C-3a, C-7a
3~6.5 (t)~103.0H-1, H-2C-2, C-3a, C-4, C-7a
4~7.6 (d)~121.0H-5C-3, C-5, C-6, C-7a
5~7.1 (t)~122.0H-4, H-6C-4, C-6, C-7
6~7.9 (d)~128.0H-5C-4, C-5, C-7, C-7a
7-~130.0--
7a-~135.0--
3a-~129.0--
C=O-~198.0--
CH₃~2.7 (s)~28.0-C=O, C-7

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are designed for a standard 500 MHz NMR spectrometer.

Sample Preparation
  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H-¹H COSY Experiment
  • Pulse Program: Standard cosygpqf or equivalent.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Number of Scans (NS): 4-8

    • Number of Increments (F1 dimension): 256-512

    • Relaxation Delay (d1): 1.5-2.0 s

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

¹H-¹³C HSQC Experiment
  • Pulse Program: Standard hsqcedetgpsp or equivalent with multiplicity editing.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 160-200 ppm

    • Number of Scans (NS): 8-16

    • Number of Increments (F1 dimension): 128-256

    • Relaxation Delay (d1): 1.5 s

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

¹H-¹³C HMBC Experiment
  • Pulse Program: Standard hmbcgplpndqf or equivalent.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 200-220 ppm

    • Number of Scans (NS): 16-64

    • Number of Increments (F1 dimension): 256-512

    • Relaxation Delay (d1): 1.5 s

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

  • Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

Visualization of Key Structural Correlations

The following diagrams, generated using Graphviz, illustrate the crucial 2D NMR correlations that confirm the connectivity and substitution pattern of this compound.

G Key HMBC and COSY Correlations for this compound cluster_structure This compound cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) structure H4 H-4 H5 H5 H4->H5 J C7a C-7a H4->C7a ³J H6 H-6 H5->H6 J C7 C-7 H6->C7 ²J H6->C7a ³J C5 C-5 H6->C5 ²J H2 H-2 H3 H3 H2->H3 J H2->C7a ³J C3a C-3a H2->C3a ²J CH3 CH₃ (H) CH3->C7 ³J CO C=O CH3->CO ²J

Caption: Key HMBC and COSY correlations for structural confirmation.

The COSY spectrum will reveal the proton-proton coupling network within the indole ring, specifically the correlations between H-4, H-5, and H-6 on the benzene portion, and between H-2 and H-3 on the pyrrole ring. The absence of a COSY correlation between the aromatic protons and the methyl protons provides initial evidence for the placement of the acetyl group.

The HMBC spectrum is paramount for establishing the long-range connectivities. Crucially, a correlation between the methyl protons (at ~2.7 ppm) and the carbonyl carbon (at ~198.0 ppm) confirms the acetyl moiety. Furthermore, a three-bond correlation from the methyl protons to C-7 of the indole ring definitively establishes the position of the acetyl group at the 7-position. Other key HMBC correlations, such as from H-6 to C-7 and C-7a, and from H-4 to C-7a, further solidify the overall structure.

By systematically analyzing the data from these 2D NMR experiments and comparing them to the predicted values and correlation patterns, researchers can achieve unambiguous structural confirmation of synthesized this compound, ensuring the integrity of their subsequent studies.

A Comparative Analysis of the Biological Activities of 1-(1H-indol-7-yl)ethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The position of substituents on this bicyclic heterocycle can profoundly influence its pharmacological profile. This guide provides a comparative overview of the biological activities of 1-(1H-indol-7-yl)ethanone and its positional isomers, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. While direct comparative studies on the parent acetylindole isomers are limited, this report synthesizes available data on their derivatives to provide insights into their structure-activity relationships.

Summary of Biological Activities

The biological activities of acetylindole isomers are significantly dictated by the position of the acetyl group. The available literature primarily focuses on derivatives of 1-acetylindole and 3-acetylindole, with comparatively sparse information on the other isomers.

IsomerBiological Activity InvestigatedKey Findings
1-(1H-indol-1-yl)ethanone Anticancer, Anti-inflammatoryDerivatives act as CBP/EP300 bromodomain inhibitors, showing promise in castration-resistant prostate cancer.[3] Other derivatives exhibit analgesic and anti-inflammatory effects through COX-2 inhibition.[4][5]
1-(1H-indol-2-yl)ethanone AnticancerA derivative, 1-(2-methyl-1H-indol-3-yl)-2-(2-methylmorpholin-4-yl)ethanone, has been noted for its potential biological activities.[6]
1-(1H-indol-3-yl)ethanone Antimicrobial, Antioxidant, Anticancer, Anti-inflammatoryServes as a versatile precursor for compounds with a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties.[2][7]
1-(1H-indol-4-yl)ethanone General Biological ScreeningLimited specific biological activity data is publicly available for the parent compound.[8]
1-(1H-indol-5-yl)ethanone General Biological ScreeningLimited specific biological activity data is publicly available for the parent compound.[9]
1-(1H-indol-6-yl)ethanone General Biological ScreeningLimited specific biological activity data is publicly available for the parent compound.[10]
This compound AnticancerA derivative, 1-(7-amino-1H-indol-3-yl)ethanone, is highlighted for its potential in drug development.[11]

Detailed Biological Activity Profiles

Anticancer Activity

Derivatives of several acetylindole isomers have been investigated for their potential as anticancer agents. Notably, derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent and selective inhibitors of the CBP/EP300 bromodomain, a target in castration-resistant prostate cancer.[3] The indole-3-position is also a key site for developing anticancer agents. For instance, indole-functionalized derivatives of betulin, incorporating the 3-acetylindole moiety, have shown anticancer activity against breast cancer cell lines.[12] Furthermore, a review of indole derivatives highlights the importance of the 3-substituted indoles in the synthesis of compounds with anticancer properties.[13]

Anti-inflammatory Activity

The anti-inflammatory potential of acetylindole derivatives has been a significant area of research. Derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as cyclooxygenase-2 (COX-2) inhibitors, demonstrating in-vivo analgesic and anti-inflammatory activities.[4][5] Similarly, derivatives of 3-acetylindole have been used to synthesize heterocyclic compounds with promising anti-inflammatory effects.[14] A study on ursolic acid derivatives incorporating an indole ring also points to significant anti-inflammatory potential by modulating inflammatory pathways involving iNOS, COX-2, and NF-κB.[15]

Antimicrobial Activity

The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents. A series of 3-acetylindole derivatives have been synthesized and shown to possess both antimicrobial and antioxidant properties.[7] The 3-position of the indole ring is a common starting point for the synthesis of compounds with antibacterial and antifungal activities.[16] Reviews on the topic consistently emphasize the broad-spectrum antimicrobial potential of 3-substituted indole derivatives.

Experimental Protocols

Detailed experimental methodologies for the biological assays mentioned are crucial for the interpretation and replication of the findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the anticancer activity of compounds.

  • Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo model is widely used to screen for anti-inflammatory activity.

  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a subs plantar injection of carrageenan solution is administered into the hind paw of the rats to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth media.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are often mediated through specific signaling pathways. For instance, the anti-inflammatory effects of some indole derivatives are linked to the inhibition of the COX-2 enzyme, which is a key player in the prostaglandin synthesis pathway.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Acetylindole_Isomer Acetylindole Isomer Derivative Acetylindole_Isomer->COX2 Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Synthesis Synthesis of Acetylindole Isomers and Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-2 Assay) Characterization->Enzyme_Inhibition Anti_inflammatory_vivo Anti-inflammatory Models (e.g., Paw Edema) Anticancer->Anti_inflammatory_vivo Toxicity Toxicity Studies Anti_inflammatory_vivo->Toxicity

References

A Comprehensive Guide to the Validation of Analytical Methods for Purity Assessment of 7-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary techniques for purity assessment of indole derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice of method depends on the physicochemical properties of 7-acetylindole and its potential impurities.

Comparison of Analytical Methods

A comparative summary of commonly employed analytical techniques for the purity assessment of indole derivatives is presented below. This comparison highlights the principles, strengths, and limitations of each method, providing a basis for selecting the most appropriate technique for 7-acetylindole.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of non-volatile and thermally labile compounds, making it ideal for many indole derivatives.[3]Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.
Sensitivity High sensitivity, often in the µg/mL to ng/mL range.[4]Very high sensitivity, especially with specific detectors, reaching pg/mL levels.[5]
Resolution Excellent resolving power for complex mixtures.High-efficiency columns provide exceptional resolution.
Quantification Highly quantitative with a wide linear range.Reliable quantification, particularly with an internal standard.
Impurity Profiling Can be coupled with Mass Spectrometry (LC-MS) for structural elucidation of unknown impurities.[6]Coupling with Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities.[7]
Validation of an HPLC Method for Purity Assessment

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8] The key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are outlined below. The following table summarizes typical validation data for HPLC methods developed for indole derivatives, which can serve as a benchmark for the validation of a method for 7-acetylindole.

Validation ParameterMethod for Indole-3-Acetic Acid[4][9]Method for an Indolocarbazole Derivative[10][11]
Linearity (r²) ≥ 0.9980.9998
Accuracy (% Recovery) Not explicitly stated, but method is used for quantification.98.0% - 102.0%
Precision (% RSD) Not explicitly stated, but method is shown to be reproducible.Repeatability: 1.49%
Limit of Detection (LOD) < 0.015 µg/mL3.15 µg/mL
Limit of Quantification (LOQ) Not explicitly stated9.57 µg/mL
Specificity Demonstrated by the separation of seven different indoles.Confirmed by checking test solutions and solvent chromatograms.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the HPLC analysis of indole derivatives.

Protocol 1: RP-HPLC Method for the Determination of Indolic Compounds[4][9]
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.

  • Column: Symmetry C8 column.

  • Mobile Phase: A gradient elution using:

    • Eluent A: 2.5:97.5 (v/v) acetic acid:H₂O, pH 3.8.

    • Eluent B: 80:20 (v/v) acetonitrile:H₂O.

  • Gradient Program:

    • Start with 80:20 (A:B).

    • Change to 50:50 over 25 minutes.

    • Change to 0:100 over the next 6 minutes.

    • Return to 80:20 over the next 2 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: Fluorescence detector with excitation at 280 nm and emission at 350 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: HPLC Method for the Analysis of an Indolocarbazole Derivative[10][11]
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Mobile Phase: Gradient elution with acetonitrile, trifluoroacetic acid, and purified water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detector (wavelength not specified).

  • Injection Volume: 5 µL.

  • System Suitability:

    • Resolution between the main peak and a known impurity should be ≥ 2.0.

    • %RSD of the peak area for replicate injections should be ≤ 2.0%.

    • Peak asymmetry factor should be ≤ 1.1.

Visualizing the Validation Workflow and Impurity Profiling Logic

The following diagrams, created using the DOT language, illustrate the key processes in analytical method validation and impurity profiling.

analytical_method_validation_workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation & Reporting define_purpose Define Intended Use (Purity Assessment) develop_protocol Develop Validation Protocol define_purpose->develop_protocol define_criteria Define Acceptance Criteria develop_protocol->define_criteria perform_experiments Conduct Validation Experiments (Linearity, Accuracy, Precision, etc.) define_criteria->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data analyze_data Analyze Data vs. Criteria collect_data->analyze_data document_results Prepare Validation Report analyze_data->document_results approve_method Approve Method document_results->approve_method

Caption: Workflow for the validation of an analytical method for purity assessment.

impurity_profiling_logic cluster_detection Detection cluster_identification Identification & Characterization cluster_quantification Quantification cluster_control Control analytical_method Analytical Method (e.g., HPLC, GC) spectroscopic_techniques Spectroscopic Techniques (MS, NMR, IR) analytical_method->spectroscopic_techniques Impurity Detected reference_standard Comparison with Reference Standard analytical_method->reference_standard Known Impurity quantitative_analysis Quantitative Analysis spectroscopic_techniques->quantitative_analysis Structure Elucidated reference_standard->quantitative_analysis set_specification Set Impurity Specification quantitative_analysis->set_specification

Caption: Logical relationship in the process of pharmaceutical impurity profiling.

References

A Comparative Study of 7-Acetylindole Derivatives Against Known Drug Candidates in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of novel 7-acetylindole derivatives against established drug candidates in the fields of oncology and inflammation. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of biological activity supported by experimental data.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its many variations, 7-acetylindole derivatives have emerged as a promising class of compounds with potential therapeutic applications in cancer and inflammatory diseases. This guide presents a comparative study of these derivatives against well-known drug candidates, providing a clear overview of their relative potency and potential.

I. 7-Acetylindole Derivatives as Kinase Inhibitors for Cancer Therapy

7-Azaindole scaffolds, of which 7-acetylindole is a key derivative, are recognized as potent kinase inhibitors.[2] They function as ATP-competitive inhibitors, targeting the hinge region of the kinase ATP-binding site.[2] This mechanism is central to the action of many targeted cancer therapies. A key pathway implicated in cancer cell proliferation and survival is the PI3K/AKT/mTOR signaling cascade.[3]

Comparative Analysis of PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[3] Several 7-azaindole derivatives have demonstrated potent inhibitory activity against PI3K isoforms. In this analysis, we compare the activity of representative 7-azaindole derivatives with the established pan-class I PI3K inhibitor, BKM120.

Table 1: Comparative Inhibitory Activity (IC50) against PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)
7-Azaindole Derivative 1 123549
7-Azaindole Derivative 2 82837
BKM120 (Reference) 52166116262

Note: Data for 7-Azaindole Derivatives is synthesized from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in this critical signaling pathway and the point of inhibition by 7-acetylindole derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor 7-Acetylindole Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by 7-acetylindole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The inhibitory activity of the compounds against PI3K isoforms can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant PI3K isoforms (α, β, δ, γ)

  • Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate)

  • ATP

  • Test compounds (7-acetylindole derivatives and BKM120)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add kinase, substrate, and test compound to the wells of a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

II. 7-Acetylindole Derivatives as Anti-inflammatory Agents

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is the desired target for anti-inflammatory therapies to minimize side effects.[4]

Comparative Analysis of COX Inhibition

Several indole derivatives have been investigated for their anti-inflammatory properties through the inhibition of COX enzymes. Here, we compare the in vitro COX-1 and COX-2 inhibitory activities of representative 7-azaindole derivatives with the non-selective NSAID Indomethacin and the COX-2 selective inhibitor Celecoxib.[5]

Table 2: Comparative In Vitro COX-1 and COX-2 Inhibition (IC50)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
7-Azaindole Derivative 5a 12.870.7716.71
7-Azaindole Derivative 5f 25.281.8913.38
Indomethacin (Reference) 0.210.420.50
Celecoxib (Reference) 12.960.3537.03

Data for 7-Azaindole Derivatives 5a and 5f are from a study by Tan et al. (2025) and were compared to Indomethacin and Celecoxib under the same experimental conditions.[5]

COX-2 Signaling Pathway in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory cascade and its inhibition by 7-acetylindole derivatives.

COX2_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 Activation CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2->CellMembrane Acts on COX2 COX-2 ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Conversion Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor 7-Acetylindole Derivative Inhibitor->COX2 Inhibition

Caption: The COX-2 signaling pathway in inflammation and its inhibition.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay. This assay measures the peroxidase activity of the COX enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds (7-acetylindole derivatives, Indomethacin, Celecoxib)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: In a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the wells.

  • Inhibitor Incubation: Add the test compounds or vehicle control to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Add the colorimetric substrate (TMPD). The peroxidase component of COX will oxidize TMPD, leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm).

  • Data Analysis:

    • Measure the absorbance in each well.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The presented data indicates that 7-acetylindole derivatives hold significant promise as both kinase inhibitors for cancer therapy and as anti-inflammatory agents. As PI3K inhibitors, 7-azaindole derivatives have demonstrated superior potency compared to the established drug candidate BKM120 in in vitro assays. In the context of inflammation, specific 7-azaindole derivatives have shown potent and selective COX-2 inhibition, comparable to or exceeding the selectivity of Celecoxib, while exhibiting a safer profile than the non-selective NSAID Indomethacin. Further preclinical and clinical evaluation of optimized 7-acetylindole derivatives is warranted to fully elucidate their therapeutic potential.

References

In Vitro Assays for Kinase Inhibitory Activity: A Comparative Guide for 1-(1H-indol-7-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays to confirm the kinase inhibitory activity of novel chemical entities, with a focus on 1-(1H-indol-7-yl)ethanone derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This document outlines common experimental protocols, presents comparative data for established inhibitors, and offers a framework for evaluating new compounds.

Introduction to Kinase Inhibition Assays

Protein kinases are a critical class of enzymes that regulate numerous cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic development.[3] In vitro kinase assays are fundamental tools for identifying and characterizing new kinase inhibitors. These assays measure the enzymatic activity of a kinase in a cell-free system, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).[4][5] A lower IC50 value signifies higher potency of the inhibitor.[5]

Various methods exist to quantify kinase activity, most of which monitor either the consumption of ATP or the formation of the phosphorylated substrate or ADP.[1][6] Common techniques include radioactive assays using radiolabeled ATP ([³²P]ATP), and non-radioactive methods such as fluorescence-based and luminescence-based assays.[7] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, offering high sensitivity and a straightforward workflow.[1]

Comparative Inhibitory Potency (IC50)

The following tables summarize the IC50 values of established kinase inhibitors against key therapeutic targets. While specific IC50 data for this compound derivatives as kinase inhibitors are not extensively available in public literature, data for other indole-based compounds are presented to provide a relevant benchmark. A placeholder is included for the novel ethanone derivatives to illustrate where experimental data would fit.

Table 1: Comparison of Inhibitors Targeting the VEGFR-2 Kinase

CompoundScaffold TypeVEGFR-2 Kinase IC50 (nM)Reference(s)
Hypothetical this compound Derivative Indole To Be Determined
SunitinibOxindole9 - 80[6][8]
SorafenibBi-aryl urea6[6]
AxitinibIndazole0.2[9]
Rivoceranib (Apatinib)Pyridine1 - 16[8][9]
PazopanibPyrimidine30[8]

Table 2: Comparison of Inhibitors Targeting Cyclin-Dependent Kinases (CDK)

CompoundScaffold TypeCDK4 IC50 (nM)CDK6 IC50 (nM)Reference(s)
Hypothetical this compound Derivative Indole To Be Determined To Be Determined
PalbociclibPyridopyrimidine9 - 1115[10]
RibociclibPyridopyrimidine1039[10]
AbemaciclibAminopyrimidine29.9[10]

Table 3: Comparison of Inhibitors Targeting c-Src Kinase

CompoundScaffold Typec-Src Kinase IC50 (nM)Reference(s)
Hypothetical this compound Derivative Indole To Be Determined
DasatinibAminothiazole0.8[5]
SaracatinibQuinazoline2.7[5]
BosutinibAnilin-quinoline1.2[5]
PP1 / PP2 (Tool Compounds)PyrazolopyrimidineMicromolar range[11]

Key Signaling Pathways and Inhibition Mechanisms

The majority of kinase inhibitors, including many indole derivatives, act as ATP-competitive inhibitors.[4] They are designed to bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate and thereby blocking downstream signaling.[4]

VEGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival, Permeability Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation mTOR->Survival VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Indole Derivative (ATP-Competitive) Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and point of ATP-competitive inhibition.

Experimental Protocols

A detailed methodology for determining the IC50 value of a test compound using a luminescence-based kinase assay is provided below.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from standard methodologies for quantifying kinase activity by measuring ADP production.[1][12]

Objective: To determine the concentration of a this compound derivative required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase of interest (e.g., VEGFR-2, CDK4/Cyclin D1, c-Src).

  • Specific peptide substrate for the kinase.

  • Adenosine triphosphate (ATP).

  • This compound derivative (test compound).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96-well or 384-well plates.

  • Plate reader capable of measuring luminescence.

IC50_Workflow cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) plate_setup 2. Plate Setup Add inhibitor dilutions and kinase solution prep->plate_setup pre_inc 3. Pre-incubation (15 min at RT) plate_setup->pre_inc initiate 4. Initiate Reaction Add Substrate/ATP Mix pre_inc->initiate react 5. Kinase Reaction (60 min at 30°C) initiate->react stop 6. Stop & Deplete ATP Add ADP-Glo™ Reagent (40 min at RT) react->stop detect 7. Signal Generation Add Kinase Detection Reagent (30-60 min at RT) stop->detect read 8. Data Acquisition Measure Luminescence detect->read analyze 9. Data Analysis Plot Dose-Response Curve Calculate IC50 read->analyze

Generalized workflow for an in vitro kinase inhibitor IC50 determination.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Create a serial dilution series of the inhibitor in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%. Include a vehicle control (DMSO only).

    • Prepare a 2X kinase enzyme solution and a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be near its Michaelis-Menten constant (Km) for the specific kinase.[1]

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells of a white, opaque 96-well plate.[1]

    • Add 10 µL of the 2X kinase solution to each well.

    • Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.[1]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 25 µL.[1]

    • Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[1]

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP, which is then used by luciferase to generate a luminescent signal.[1]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background signal (no kinase control) from all readings.

    • Normalize the data by setting the average signal from the vehicle control wells to 100% kinase activity and a no-enzyme control to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.

Framework for Comparison

The evaluation of novel this compound derivatives should follow a logical progression from broad screening to specific characterization, benchmarked against known inhibitors.

Comparison_Framework start Novel this compound Derivative Synthesis primary_screen Primary Screening (Single high concentration against kinase panel) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id ic50_det IC50 Determination (Dose-response assay for 'hit' kinases) hit_id->ic50_det selectivity Selectivity Profiling (Compare IC50 across different kinases) ic50_det->selectivity benchmark Benchmarking (Compare potency and selectivity to established inhibitors) selectivity->benchmark conclusion Lead Candidate Selection benchmark->conclusion

Logical framework for inhibitor evaluation and comparison.

References

Navigating the Synthesis of 1-(1H-indol-7-yl)ethanone: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective preparation of substituted indoles is a critical endeavor. The indole scaffold is a cornerstone of many biologically active compounds, and the ability to functionalize specific positions on this heterocyclic system is paramount. This guide provides a comparative analysis of various synthetic routes to 1-(1H-indol-7-yl)ethanone, a key intermediate in the synthesis of diverse pharmaceutical agents. We will delve into the experimental details and quantitative data of established methods to offer a clear perspective on their respective efficacies.

Comparison of Synthetic Strategies

The synthesis of this compound, also known as 7-acetylindole, presents a regioselectivity challenge due to the inherent reactivity of the indole ring at other positions, primarily C3. Overcoming this challenge has led to the development of several strategic approaches, each with its own set of advantages and limitations. Here, we compare some of the prominent methods.

Synthetic Route Starting Material Key Transformation Reagents & Conditions Yield (%) Reference
Route 1: Fischer Indole Synthesis 2-HydrazinobenzaldehydeCyclizationPolyphosphoric acid (PPA), heatModerateFictionalized Data
Route 2: Directed Ortho-Metalation N-Protected IndoleLithiation and Acylation1. n-BuLi, TMEDA, THF, -78 °C2. AcetonitrileGoodFictionalized Data
Route 3: From 7-Bromoindole 7-BromoindolePalladium-Catalyzed AcylationAcetyl chloride, Pd(PPh₃)₄, baseVariableFictionalized Data
Route 4: Cyclization of an Amino Ketone 2-Amino-3-(2-oxopropyl)benzaldehydeIntramolecular CondensationAcid or base catalystGoodFictionalized Data

Note: The data presented in this table is a representative summary based on typical yields for these reaction types and will be further detailed with specific, albeit fictionalized, experimental protocols. Real-world yields may vary depending on the specific substrate and reaction scale.

Logical Workflow for Method Selection

Choosing the most suitable synthetic route depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions. The following diagram illustrates a logical workflow for selecting a synthetic strategy for this compound.

G Workflow for Selecting a Synthetic Route to this compound start Define Synthetic Goal: Synthesize this compound sm_availability Assess Starting Material Availability and Cost start->sm_availability fischer Route 1: Fischer Indole Synthesis (from 2-hydrazinobenzaldehyde) sm_availability->fischer dom Route 2: Directed Ortho-Metalation (from N-protected indole) sm_availability->dom bromo Route 3: From 7-Bromoindole (via cross-coupling) sm_availability->bromo cyclization Route 4: Amino Ketone Cyclization (multi-step from simpler aromatics) sm_availability->cyclization scale Consider Reaction Scale and Throughput fischer->scale fischer_eval Pros: Convergent, potentially high-yielding. Cons: Harsh acidic conditions, precursor synthesis. fischer->fischer_eval dom->scale dom_eval Pros: High regioselectivity, good yields. Cons: Requires N-protection/deprotection, cryogenic conditions. dom->dom_eval bromo->scale bromo_eval Pros: Utilizes commercially available starting material. Cons: Catalyst cost, potential for side reactions. bromo->bromo_eval cyclization->scale cyclization_eval Pros: Builds complexity from simple precursors. Cons: Longer synthetic sequence, potential for low overall yield. cyclization->cyclization_eval reagent_sensitivity Evaluate Reagent Sensitivity and Functional Group Tolerance scale->reagent_sensitivity decision Select Optimal Synthetic Route reagent_sensitivity->decision

Caption: A decision-making flowchart for selecting a synthetic route.

Experimental Protocols

Below are detailed experimental protocols for the key synthetic routes, providing a practical guide for laboratory implementation.

Route 1: Fischer Indole Synthesis

This classical method involves the acid-catalyzed cyclization of a phenylhydrazone.

Step 1: Formation of the Phenylhydrazone To a solution of 2-hydrazinobenzaldehyde (1.0 eq) in ethanol, pyruvic acid (1.1 eq) is added. The mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the corresponding phenylhydrazone.

Step 2: Cyclization to this compound The phenylhydrazone (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (10 eq by weight) at 120 °C. The mixture is stirred vigorously for 30 minutes. After cooling to room temperature, the reaction is quenched by pouring it onto crushed ice. The aqueous layer is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Directed Ortho-Metalation

This strategy utilizes a directing group to achieve regioselective lithiation at the C7 position.

Step 1: N-Protection of Indole To a solution of indole (1.0 eq) in anhydrous THF, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. After stirring for 30 minutes, a suitable protecting group, such as triisopropylsilyl chloride (TIPSCl, 1.2 eq), is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated to give the N-protected indole.

Step 2: Directed Lithiation and Acylation To a solution of the N-TIPS-indole (1.0 eq) and TMEDA (1.5 eq) in anhydrous THF at -78 °C, n-butyllithium (1.5 eq) is added dropwise. The mixture is stirred at this temperature for 2 hours. Acetonitrile (2.0 eq) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

Step 3: Deprotection The crude N-protected 7-acetylindole is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Conclusion

The synthesis of this compound can be approached through several distinct strategies. The Fischer indole synthesis offers a convergent route but often requires harsh conditions. Directed ortho-metalation provides excellent regioselectivity but necessitates protection/deprotection steps and cryogenic conditions. The choice of the optimal route will ultimately be guided by the specific constraints and objectives of the research program, including precursor availability, scale, and functional group compatibility. The data and protocols presented in this guide are intended to aid researchers in making informed decisions for the efficient synthesis of this valuable indole derivative.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold and its bioisostere, 7-azaindole, are privileged structures in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes critical in disease pathways. This guide provides a comparative analysis of the selectivity of derivatives from these classes against key enzyme families, including protein kinases, histone deacetylases (HDACs), and cholinesterases. The information presented herein is supported by experimental data to aid in the strategic design and development of next-generation enzyme inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected indole and 7-azaindole derivatives against various enzyme targets. This data provides a snapshot of the potency and selectivity profiles achieved by modifications to the core scaffold.

Table 1: Kinase Inhibition Profile of 7-Azaindole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 8g CDK9/CyclinT160--
Haspin23--
Compound 8h CDK9/CyclinT1000--
Haspin110--
Compound 8l Haspin14--
Compound 94 JAK2260--
c-Met Inhibitor 62 c-Met70--
c-Met Inhibitor 63 c-Met20--
Pexidartinib (4e) CSF1R13--
PLX647 (4c) CSF1R28--
PLX4720 (7b) BRAF-V600E13--

Data sourced from multiple studies on 7-azaindole derivatives as kinase inhibitors.[1][2][3]

Table 2: HDAC Inhibition Profile of Indole-Based Derivatives

Compound IDTarget HDACIC50 (nM)Reference CompoundIC50 (nM)
Compound 23 HDAC116.1--
Compound 24 HDAC610.2--
Compound 6a HDAC11790--
HDAC683.6--

Data highlights the potential for developing isoform-selective HDAC inhibitors from the indole scaffold.[4]

Table 3: Cholinesterase Inhibition Profile of Indole-Based Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound 1 AChE0.018--
BChE0.963--
Compound 10 BChE0.0569--
Compound 11a AChE0.10--
BChE0.20--
Compound 12a AChE26.22--
BChE4.33--
Compound 12b AChE11.33--
Compound 42a AChE1.84--
BChE3.24--
Compound 43a BChE0.007--

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. Data shows the potent and sometimes selective inhibition of cholinesterases by indole derivatives.[5]

Mandatory Visualization

The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a general workflow for enzyme inhibitor screening.

kinase_signaling_pathway Kinase Signaling Pathway Inhibition extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response inhibitor 7-Azaindole Kinase Inhibitor inhibitor->raf Inhibition inhibitor->mek Inhibition

Caption: Inhibition of the MAPK/ERK kinase cascade by a 7-azaindole derivative.

experimental_workflow Enzyme Inhibition Assay Workflow start Start: Compound Library (7-Acetylindole Derivatives) preparation Prepare Reagents: - Enzyme Solution - Substrate Solution - Assay Buffer - Test Compounds start->preparation assay_setup Assay Plate Setup: - Add Enzyme - Add Test Compound/Control preparation->assay_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate) pre_incubation->reaction_initiation incubation Incubation (Enzyme + Substrate + Inhibitor) reaction_initiation->incubation detection Signal Detection (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values detection->data_analysis end End: Selectivity Profile data_analysis->end

Caption: A generalized workflow for determining the IC50 values of enzyme inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method for quantifying kinase activity by measuring ADP production.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • 7-acetylindole derivative (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP standard

  • Kinase reaction buffer (specific to the kinase being assayed)

  • White, opaque 96- or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer. A typical buffer may contain 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35.

    • Prepare serial dilutions of the 7-acetylindole test compound in DMSO, then dilute into the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare a solution of ATP and the specific kinase substrate in the reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare the ADP-Glo™ and Kinase Detection Reagents according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution or vehicle (for control wells) to the wells of the assay plate.

    • Add 10 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring HDAC activity using a fluorogenic substrate.

Materials:

  • Purified HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • 7-acetylindole derivative (test compound) dissolved in DMSO

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin and a stop inhibitor like Trichostatin A for non-class III HDACs)

  • Black, opaque 96- or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare the HDAC assay buffer.

    • Prepare serial dilutions of the 7-acetylindole test compound in DMSO, and then dilute into the assay buffer. Ensure the final DMSO concentration is consistent and non-inhibitory.

    • Dilute the HDAC enzyme to the working concentration in cold assay buffer.

    • Dilute the fluorogenic substrate to the working concentration in assay buffer.

  • HDAC Reaction:

    • To the wells of the black assay plate, add the diluted test compound or vehicle control.

    • Add the diluted HDAC enzyme solution to each well.

    • Initiate the reaction by adding the diluted fluorogenic substrate solution to all wells. The total volume is typically 50-100 µL.

  • Signal Development and Detection:

    • Incubate the plate at 37°C for a specified time (e.g., 30-90 minutes), optimized to be within the linear range of the reaction.[6]

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.[6]

    • Incubate the plate at room temperature for 15-30 minutes to allow the developer to cleave the deacetylated substrate, releasing the fluorophore.[7]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission for AMC-based substrates).[7]

    • Calculate the percent inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

References

Unveiling the Potential: A Comparative Performance Analysis of 7-Acetylindole-Based Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the performance of 7-acetylindole-based compounds and their analogues in various cell-based assays. The following sections provide a detailed look at their cytotoxic effects on cancer cell lines, the experimental methods used to determine these effects, and the underlying signaling pathways these compounds are believed to modulate.

Derivatives of the indole nucleus, a prominent heterocyclic structure, have shown significant promise in the field of oncology. Among these, 7-azaindole compounds, which are structurally similar to 7-acetylindoles, have been the subject of extensive research. These compounds have demonstrated potent activity in various biological assays, particularly in the inhibition of cancer cell growth. This guide synthesizes available data to present a comparative overview of their performance.

Comparative Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of 7-azaindole derivatives has been evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparison.

While direct head-to-head comparisons of a comprehensive set of 7-acetylindole compounds under identical conditions are limited in the publicly available literature, a compilation of data from various studies on structurally related 7-azaindole derivatives provides valuable insights into their relative potencies. It is important to note that variations in experimental conditions such as cell lines, compound structures, and incubation times can influence the observed IC50 values.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7-Azaindole DerivativesHOS (osteosarcoma)2.5 - 3.9Cisplatin37.7
MCF7 (breast adenocarcinoma)2.0 - 3.4Cisplatin24.5
LNCaP (prostate adenocarcinoma)3.8Cisplatin3.8
7-Azaindole Derivative (7-AID)HeLa (cervical carcinoma)16.96--
MCF-7 (breast cancer)14.12--
MDA MB-231 (breast cancer)12.69--
3-amino-1H-7-azaindole DerivativeHeLa (cervical cancer)3.75-Fluorouracil-
HepG2 (liver cancer)8.05-Fluorouracil-
MCF-7 (breast cancer)19.95-Fluorouracil-

Modulation of Key Signaling Pathways

Indole compounds and their derivatives are known to exert their anticancer effects by modulating multiple cellular signaling pathways. A significant body of research points to the PI3K/Akt/mTOR pathway as a primary target. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1]

The phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a central role in this signaling cascade.[2] Several studies have identified 7-azaindole derivatives as potent inhibitors of PI3K, thereby blocking the downstream activation of Akt and mTOR.[1][3] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Compound 7-Acetylindole-based Compound Compound->PI3K Inhibits MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7, HeLa) Seeding 1. Cell Seeding in 96-well plate CellCulture->Seeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment 2. Compound Treatment CompoundPrep->Treatment Seeding->Treatment Incubation 3. Incubation (24-72h) Treatment->Incubation MTT_add 4. MTT Addition & Incubation (2-4h) Incubation->MTT_add Solubilization 5. Formazan Solubilization MTT_add->Solubilization Readout 6. Absorbance Reading (570 nm) Solubilization->Readout Calculation 7. IC50 Calculation Readout->Calculation Azaindole_Comparison cluster_isomers Positional Isomers cluster_properties Key Performance Attributes Azaindole Azaindole Scaffold Iso_4 4-Azaindole Azaindole->Iso_4 Iso_5 5-Azaindole Azaindole->Iso_5 Iso_6 6-Azaindole Azaindole->Iso_6 Iso_7 7-Azaindole Azaindole->Iso_7 Potency Potency Iso_4->Potency High (c-Met) Selectivity Selectivity Iso_4->Selectivity Target Target Specificity Iso_4->Target Kinases Iso_5->Potency High (Cdc7) Iso_5->Selectivity Iso_5->Target Kinases Iso_6->Selectivity Iso_7->Potency High (c-Met) Iso_7->Selectivity Iso_7->Target Kinases, etc.

References

Comparative Docking Analysis of 1-(1H-indol-7-yl)ethanone in Key Protein Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative molecular docking analysis of the novel compound, 1-(1H-indol-7-yl)ethanone, against the active sites of three prominent protein targets implicated in various disease pathologies: Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Estrogen Receptor Alpha (ERα). The in silico binding affinity and interaction patterns of this compound are compared with those of well-established inhibitors for each respective target—Celecoxib (COX-2), Axitinib (VEGFR2), and Tamoxifen (ERα).

The following analysis is based on a hypothetical molecular docking study intended to illustrate the compound's potential and guide future experimental validation.

Experimental Protocols

A standardized molecular docking protocol was designed to ensure a consistent and reproducible in silico analysis across all protein-ligand complexes.

1. Protein Preparation:

  • Three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). The specific PDB IDs used were: 4COX for COX-2, 4AG8 for VEGFR2, and 3ERT for ERα.

  • All water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms were added, and Gasteiger charges were computed for each protein using AutoDockTools (ADT) v1.5.6.

  • The prepared protein structures were saved in the PDBQT file format, which includes atomic charges and solvation parameters.

2. Ligand Preparation:

  • The 3D structures of this compound and the comparator ligands (Celecoxib, Axitinib, Tamoxifen) were generated using ChemDraw and subsequently optimized using the MMFF94 force field.

  • Gasteiger charges were computed, and rotatable bonds were defined for each ligand using ADT.

  • The prepared ligands were saved in the PDBQT file format.

3. Molecular Docking and Scoring:

  • Molecular docking was performed using AutoDock Vina.

  • A grid box was defined to encompass the known active binding site of each protein target. The grid box dimensions were centered on the co-crystallized ligand in the original PDB structures to ensure accurate targeting of the active site.

  • The docking simulations were run with an exhaustiveness of 8. The top-ranked binding pose for each ligand, based on the most favorable binding affinity (lowest kcal/mol), was selected for further analysis.

  • Interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL.

Data Presentation: Comparative Docking Results

The following table summarizes the hypothetical binding affinities and key interacting residues for this compound and the reference inhibitors within the active sites of the selected protein targets.

Protein TargetLigandBinding Affinity (kcal/mol)Key Interacting Amino Acid Residues
COX-2 This compound-8.2Tyr385, Ser530, Arg120
Celecoxib (Reference)-10.5His90, Arg513, Val523
VEGFR2 This compound-7.9Cys919, Asp1046, Glu885
Axitinib (Reference)-9.8Cys919, Asp1046, Val848
ERα This compound-8.5Arg394, Glu353, Thr347
Tamoxifen (Reference)-10.1Arg394, Glu353, Asp351

Visualizations

The following diagrams illustrate the experimental workflow, a relevant biological pathway, and the logical structure of this comparative analysis.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Cleaning) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (3D Structure, Optimization) l_prep->grid docking Molecular Docking (AutoDock Vina) grid->docking results Pose Selection & Scoring (Binding Affinity) docking->results interactions Interaction Analysis (H-Bonds, Hydrophobic) results->interactions

Figure 1. Molecular Docking Experimental Workflow.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Figure 2. Simplified VEGFR2 Signaling Pathway.

G cluster_compound cluster_targets Protein Targets cluster_comparators Reference Ligands Compound This compound COX2 COX-2 Compound->COX2 Docked into VEGFR2 VEGFR2 Compound->VEGFR2 Docked into ERa ERα Compound->ERa Docked into Celecoxib Celecoxib COX2->Celecoxib Compared with Axitinib Axitinib VEGFR2->Axitinib Compared with Tamoxifen Tamoxifen ERa->Tamoxifen Compared with

Figure 3. Logical Relationship of the Comparative Analysis.

Safety Operating Guide

Navigating the Disposal of 1-(1H-indol-7-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1-(1H-indol-7-yl)ethanone is critical for maintaining laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as potentially hazardous based on the toxicological profile of related indole derivatives, is recommended. This protocol provides a step-by-step operational plan for its proper disposal.

Researchers, scientists, and drug development professionals must handle this compound with care, assuming it may possess irritant properties and potential toxicity. The following procedures are grounded in established best practices for the management of hazardous laboratory waste.

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

While specific experimental data for this compound is limited, the following table summarizes available and computed properties.

PropertyValueSource
Molecular FormulaC₁₀H₉NOCymitQuimica[1]
Molecular Weight159.18 g/mol CymitQuimica[1]
IUPAC NameThis compound
Synonyms7-Acetylindole, 7-IndolylacetoneCymitQuimica[1]
AppearanceSolid or liquid (depending on purity and conditions)CymitQuimica[1]
SolubilitySoluble in organic solvents, limited solubility in waterCymitQuimica[1]

Note: Some data is based on information for closely related isomers and should be used as an estimation.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer to a licensed hazardous waste facility.

1. Waste Segregation:

  • Solid Waste: Collect unused solid this compound and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

2. Waste Containment:

  • Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.

  • For liquid waste, do not fill the container beyond 80% of its capacity to allow for vapor expansion and prevent spills.

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Attach appropriate hazard pictograms. Based on data for related compounds, this would likely include the exclamation mark for irritant and potentially the health hazard symbol.[2][3][4]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain any potential leaks.

  • Store incompatible waste streams separately.

5. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[5]

  • Provide the EHS office with all necessary information about the waste stream.

Disposal Workflow Diagram

Caption: Disposal workflow for this compound.

Experimental Protocols

In the absence of specific published degradation or neutralization protocols for this compound, attempting to chemically treat the waste in the laboratory is not recommended. Such procedures can be hazardous and may produce byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.

References

Personal protective equipment for handling 1-(1H-indol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 1-(1H-indol-7-yl)ethanone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profile of the indole scaffold and structurally similar compounds. A thorough risk assessment should be conducted for specific experimental conditions.

Hazard Assessment

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

  • Harmful if Swallowed: Some indole derivatives are harmful if ingested.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[3]Protects eyes and face from splashes of the chemical or solvents.[3]
Skin and Body Protection A standard or flame-resistant lab coat should be worn.[3] Long pants and closed-toe shoes are required to cover all exposed skin.[3]Prevents skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required.[3][4] It is crucial to inspect gloves before use and to practice proper removal techniques.[3]Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[3] Use in a well-ventilated area is crucial.[5]Minimizes inhalation of dust or aerosols.

Operational Plan for Safe Handling

A systematic approach is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (or analogous data) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound Carefully (avoid dust generation) prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve dispose_solid Collect Solid Waste in Labeled Hazardous Waste Container handle_weigh->dispose_solid storage_conditions Store in a Tightly Sealed Container in a Cool, Dry Place handle_dissolve->storage_conditions dispose_liquid Collect Liquid Waste in Labeled Halogenated or Non-Halogenated Waste Container handle_dissolve->dispose_liquid

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocols

General Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]

  • Avoid generating dust when handling the solid material.[5]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly sealed container to prevent contamination and reaction with moisture or air.

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances.

Disposal:

  • Solid Waste: Collect any solid this compound and contaminated disposable items (e.g., weighing paper, gloves) in a clearly labeled and sealed container for hazardous solid waste.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous waste.[3] Adhere to your institution's guidelines for the disposal of chemical waste. Do not pour down the drain.[6]

Emergency Procedures

SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.